molecular formula C30H47NO3 B12430718 Codaphniphylline

Codaphniphylline

Cat. No.: B12430718
M. Wt: 469.7 g/mol
InChI Key: REKWVHVBDQXQLB-JDOSTABXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Codaphniphylline is a useful research compound. Its molecular formula is C30H47NO3 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one

InChI

InChI=1S/C30H47NO3/c1-19(2)21-9-13-27(4)20-8-15-29-12-6-7-22(29)30(27,25(21)31(29)17-20)16-10-23(32)26(3)18-33-28(5)14-11-24(26)34-28/h19-22,24-25H,6-18H2,1-5H3/t20?,21?,22-,24?,25?,26?,27?,28?,29-,30?/m1/s1

InChI Key

REKWVHVBDQXQLB-JDOSTABXSA-N

Isomeric SMILES

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC(=O)C6(COC7(CCC6O7)C)C)C

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Labyrinth of Daphniphyllum Alkaloids, a class of structurally complex and pharmacologically intriguing natural products. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, delineating the current understanding of the biosynthesis of codaphniphylline (B1170142) and its congeners.

The Daphniphyllum alkaloids are a diverse family of over 300 intricate polycyclic natural products isolated from evergreen plants of the genus Daphniphyllum. Their complex, caged structures and significant biological activities, including anti-cancer and anti-HIV properties, have captivated chemists and biologists for decades.[1] While significant progress has been made in the total synthesis of many of these alkaloids, their biosynthesis—the precise enzymatic machinery and pathways nature employs for their construction—remains largely uncharted territory. This guide synthesizes the current, albeit speculative, knowledge of these biosynthetic pathways, providing a foundation for future research and bioengineering efforts.

The Proposed Biosynthetic Precursor: A Squalene-like Origin

Early isotopic labeling experiments have established that Daphniphyllum alkaloids, much like steroids and other triterpenoids, derive from the mevalonic acid pathway.[2] It is widely accepted that a squalene-like C30 intermediate is the foundational building block for the vast majority of these intricate molecules. The prevailing hypothesis, championed by Heathcock and others, posits that a polycyclization cascade of a squalene (B77637) derivative gives rise to proto-daphniphylline, the putative biogenetic ancestor of the entire family.[3] This seminal hypothesis has been instrumental in guiding the biomimetic total synthesis of several Daphniphyllum alkaloids.

Hypothesized Biosynthetic Pathways

The structural diversity of the Daphniphyllum alkaloids suggests a branching network of biosynthetic pathways originating from a common precursor. While the specific enzymes catalyzing these transformations are yet to be identified, plausible reaction cascades have been proposed based on chemical logic and biomimetic synthesis studies. The following diagrams illustrate the hypothesized biosynthetic relationships between major subclasses of these alkaloids.

digraph "Hypothesized_Biosynthetic_Pathway_Core" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label=""];
  node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"];
  edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

Squalene [label="Squalene", fillcolor="#FBBC05", fontcolor="#202124"]; ProtoDaphniphylline [label="proto-Daphniphylline", fillcolor="#34A853"]; Sethis compound [label="Sethis compound", fillcolor="#EA4335"]; Daphniphylline [label="Daphniphylline", fillcolor="#4285F4"]; this compound [label="this compound", fillcolor="#4285F4"]; Yuzurimine [label="Yuzurimine-type", fillcolor="#FBBC05", fontcolor="#202124"]; Calyciphylline_A [label="Calyciphylline A-type", fillcolor="#EA4335"];

Squalene -> ProtoDaphniphylline [label="Polycyclization Cascade"]; ProtoDaphniphylline -> Sethis compound [label="Rearrangement"]; Sethis compound -> Daphniphylline [label="Intramolecular Cyclization"]; Daphniphylline -> this compound [label="Oxidation/Rearrangement"]; ProtoDaphniphylline -> Calyciphylline_A [label="Rearrangement"]; Sethis compound -> Yuzurimine [label="Rearrangement/Fragmentation"]; }

Figure 2: General Workflow for Precursor Feeding Studies.

Methodology:

  • Preparation of Labeled Precursor: The putative precursor (e.g., mevalonate, squalene) is synthesized with a stable isotope (e.g., ¹³C, ¹⁵N) or a radioisotope (e.g., ¹⁴C, ³H).

  • Administration: The labeled precursor is administered to the biological system. For whole plants, this can be done through injection into the stem or by feeding to the roots. For cell cultures, the precursor is added to the growth medium.

  • Incubation: The plant or cell culture is incubated for a period to allow for the metabolism of the precursor.

  • Extraction and Isolation: The plant material is harvested, and the alkaloids are extracted using standard phytochemical techniques. The target alkaloid (e.g., this compound) is then isolated and purified, typically by chromatographic methods.

  • Analysis: The purified alkaloid is analyzed by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the presence and position of the isotopic label. Significant incorporation of the label provides strong evidence that the administered compound is a precursor in the biosynthetic pathway.

General Protocol for Enzyme Assays

Once candidate genes for the biosynthetic enzymes are identified (e.g., through transcriptomics), they can be heterologously expressed, and the recombinant proteins can be assayed for their catalytic activity. The following is a generalized protocol for assaying a putative terpene cyclase, which is expected to be a key class of enzymes in Daphniphyllum alkaloid biosynthesis.

Methodology:

  • Enzyme Preparation: The candidate gene is cloned into an expression vector and expressed in a suitable host (e.g., E. coli, yeast). The recombinant enzyme is then purified.

  • Assay Mixture Preparation: A reaction buffer is prepared containing the purified enzyme, the putative substrate (e.g., a squalene derivative), and any necessary cofactors (e.g., Mg²⁺, ATP).

  • Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at an optimal temperature for a defined period.

  • Reaction Quenching and Product Extraction: The reaction is stopped, and the product is extracted with an organic solvent.

  • Product Analysis: The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized product.

Future Outlook and Conclusion

The biosynthesis of this compound and related Daphniphyllum alkaloids represents a fascinating and largely unsolved puzzle in natural product chemistry. The current understanding is primarily based on biosynthetic hypotheses that have been elegantly supported by biomimetic total synthesis. The future elucidation of these pathways will depend on the integration of modern 'omics' approaches, such as genomics and transcriptomics of Daphniphyllum species, with classical biochemical techniques.

The identification and characterization of the enzymes involved in this intricate biosynthetic network will not only provide profound insights into nature's synthetic strategies but also pave the way for the metabolic engineering of these valuable compounds. The ability to produce these alkaloids in heterologous systems, such as yeast or E. coli, could provide a sustainable and scalable source for further pharmacological investigation and drug development. This guide provides a framework based on the current knowledge to inspire and direct future research in this exciting field.

References

Elucidation of Codaphniphylline: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codaphniphylline, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in natural product synthesis and structural elucidation. Its intricate polycyclic architecture and multiple stereocenters have made it a significant target for synthetic chemists. This technical guide provides a detailed overview of the key experimental methodologies and logical frameworks employed in the determination of its chemical structure and stereochemistry, with a focus on the seminal total synthesis that confirmed its absolute configuration.

Chemical Structure and Stereochemical Complexity

This compound possesses a unique hexacyclic core structure. The elucidation of its three-dimensional arrangement, including the relative and absolute stereochemistry of its numerous chiral centers, required a combination of advanced spectroscopic techniques and rigorous synthetic efforts. The definitive confirmation of its structure was achieved through the total synthesis of its enantiomer, (+)-Codaphniphylline, by Heathcock and coworkers.

Experimental Protocols

The structural elucidation and confirmation of this compound relied on a suite of sophisticated experimental techniques. While the specific raw data from the original structure elucidation is not publicly available, the methodologies employed are standard in the field of natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in determining the connectivity of the carbon skeleton and the relative stereochemistry of the protons.

General Protocol for 1D and 2D NMR Analysis of Daphniphyllum Alkaloids:

  • Sample Preparation: A solution of the purified alkaloid (typically 1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms. This provides initial information about the electronic environment and neighboring protons for each signal.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum, often proton-decoupled, is acquired to determine the number of distinct carbon environments and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, revealing which protons are adjacent to one another in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assembling the complete carbon framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

General Protocol for X-ray Crystallography:

  • Crystallization: High-quality single crystals of the compound of interest, or a suitable derivative, are grown. This is often the most challenging step and can involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using computational methods. The structural model is refined to best fit the experimental data. For chiral molecules, the absolute configuration can often be determined using anomalous dispersion effects if a heavy atom is present or by using chiral starting materials in a total synthesis.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a complex natural product like this compound follows a logical progression of experiments and data analysis.

cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Synthesis Synthetic Confirmation Isolation Isolation from Daphniphyllum macropodum Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purification->NMR_1D Retrosynthesis Retrosynthetic Analysis MS->Retrosynthesis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NOESY NOESY/ROESY (Relative Stereochemistry) NMR_2D->NOESY NOESY->Retrosynthesis TotalSynthesis Total Synthesis of (+)-Codaphniphylline Retrosynthesis->TotalSynthesis Comparison Comparison with Natural Product TotalSynthesis->Comparison Elucidation Final Structure Elucidation Comparison->Elucidation

Caption: A logical workflow for the structure elucidation of this compound.

Stereochemistry Determination via Total Synthesis

The total synthesis of (+)-Codaphniphylline by Heathcock et al. was a landmark achievement that unequivocally established the absolute stereochemistry of the natural product. The synthetic strategy relied on a series of stereocontrolled reactions to build the complex polycyclic system.

cluster_KeySteps Key Stereocontrolling Steps in Total Synthesis Start Acyclic Precursor Step1 Asymmetric Diels-Alder Reaction Start->Step1 Sets initial stereocenters Step2 Diastereoselective Michael Addition Step1->Step2 Introduces new chiral centers Step3 Stereospecific Cyclizations Step2->Step3 Constructs polycyclic core with defined stereochemistry Step4 Late-Stage Functional Group Manipulations Step3->Step4 End (+)-Codaphniphylline Step4->End

Caption: Key stereocontrolling steps in the total synthesis of (+)-Codaphniphylline.

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound stands as a testament to the power of a combined approach utilizing advanced spectroscopic methods and strategic total synthesis. The methodologies outlined in this guide represent the core techniques employed in modern natural product chemistry and are essential for researchers and professionals in the field of drug discovery and development. The definitive structural assignment of this compound has paved the way for further investigation into its biological activity and potential therapeutic applications.

Codaphniphylline: A Deep Dive into its Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Codaphniphylline, a structurally complex member of the Daphniphyllum alkaloids, has garnered significant interest within the scientific community due to its intricate molecular architecture. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its synthesis, offering a valuable resource for researchers engaged in natural product chemistry and drug discovery.

Physicochemical Properties

This compound is a naturally occurring alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1] It presents as a powder and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] The molecular formula for this compound has been determined to be C30H47NO3, corresponding to a molecular weight of 469.7 g/mol .[2]

PropertyValueReference
Molecular Formula C30H47NO3
Molecular Weight 469.7 g/mol
Physical State Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Further detailed quantitative data regarding melting point, boiling point, and specific spectral characteristics are outlined in the experimental data section of seminal synthetic studies.

Spectral Data Analysis

The structure of this compound was initially elucidated through comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with that of the related alkaloid, daphniphylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR data are crucial for the structural confirmation of this compound. While specific chemical shift values are best sourced from primary literature detailing its isolation or synthesis, general spectral regions for key functional groups provide a preliminary analytical framework.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include stretches for C-H, C-N, C-O, and potentially C=O bonds.

Mass Spectrometry (MS): Mass spectral analysis provides valuable information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. The high-resolution mass spectrum would confirm the elemental composition of the molecular ion.

Total Synthesis of (+)-Codaphniphylline

The total synthesis of (+)-Codaphniphylline, a significant achievement in natural product synthesis, was reported by Heathcock and coworkers in 1995. This landmark synthesis provides a detailed experimental protocol for the construction of this complex molecule.

A critical step in the synthesis involves a biomimetic-inspired cascade reaction to assemble the intricate polycyclic core of the molecule. The detailed experimental procedures, including reaction conditions, purification methods, and characterization of all intermediates, are meticulously documented in the primary publication.

Below is a generalized workflow representing a key transformation in the synthesis of a core intermediate.

G A Precursor A C Key Intermediate A->C Reagent X B Precursor B B->C Reagent Y D This compound Core C->D Cyclization Cascade

Caption: Generalized workflow for the assembly of the this compound core structure.

Biological Activities and Signaling Pathways

While the broader class of Daphniphyllum alkaloids is known to possess a range of biological activities, specific studies on the bioactivity and potential signaling pathways of this compound are limited. Further research is warranted to explore its pharmacological potential. The complex structure of this compound makes it an intriguing candidate for investigation into various biological targets.

The following diagram illustrates a hypothetical experimental workflow to investigate the biological activity of this compound.

G cluster_0 In Vitro Screening cluster_1 Hit Identification & Validation cluster_2 Signaling Pathway Analysis A This compound B Cell-based Assays A->B C Target-based Assays A->C D Active Hits B->D C->D E Dose-Response Studies D->E F Mechanism of Action Studies E->F G Western Blot F->G H RT-qPCR F->H I Pathway Identification G->I H->I

Caption: A potential experimental workflow for investigating the biological activity and signaling pathways of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Codaphniphylline and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codaphniphylline, a member of the structurally complex and diverse family of Daphniphyllum alkaloids, represents a compelling yet underexplored molecule in the landscape of natural product drug discovery. While extensive biological data on this compound itself remains limited in publicly accessible literature, the broader family of Daphniphyllum alkaloids, isolated from plants of the Daphniphyllum genus, has demonstrated a range of significant biological activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known biological activities within this alkaloid class, with a particular focus on cytotoxicity, as a predictive framework for the potential therapeutic applications of this compound. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate further research and development in this promising area.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a polycyclic alkaloid isolated from the bark and leaves of Daphniphyllum macropodum. Its intricate molecular architecture is characteristic of the Daphniphyllum alkaloids, a family of more than 200 natural products known for their unique skeletal frameworks. The structural complexity of these compounds has made them attractive targets for total synthesis, a feat achieved for this compound. While the impetus for such synthetic efforts often stems from promising biological activity, detailed pharmacological studies on many of these molecules, including this compound, are yet to be fully elucidated. This guide aims to bridge this knowledge gap by consolidating the existing data on related alkaloids to infer the potential biological profile of this compound.

Potential Biological Activities of Daphniphyllum Alkaloids

The primary biological activity reported for Daphniphyllum alkaloids is cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer properties. Other reported activities for this class of compounds include antiviral, anti-inflammatory, and neuroprotective effects, although these are less commonly documented.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of Daphniphyllum alkaloids against a range of human cancer cell lines. The mechanism of this cytotoxicity is not yet fully understood but is a critical area for future investigation. The available quantitative data for alkaloids structurally related to this compound is summarized in the table below.

Table 1: Cytotoxic Activities of Representative Daphniphyllum Alkaloids

CompoundCell LineIC50 (µM)Reference
Daphnicyclidin AP-388 (Murine leukemia)13.8
Macropodumine CP-388 (Murine leukemia)10.3
Daphnicyclidin MP-388 (Murine leukemia)5.7
SGC-7901 (Human gastric cancer)22.4
Daphnicyclidin NP-388 (Murine leukemia)6.5
SGC-7901 (Human gastric cancer)25.6
DaphnilongeridineSeveral tumor cell lines2.4 - 9.7
HMEC (Human microvascular endothelial)2.7
Daphmacromine OBrine shrimpModerate cytotoxicity

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the biological evaluation of Daphniphyllum alkaloids. These protocols can serve as a foundation for designing future studies on this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for the evaluation of cytotoxic activity of newly isolated Daphniphyllum alkaloids.

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound or other test compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., P-388, A-549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Given that the precise mechanism of action for Daphniphyllum alkaloids is largely unknown, the following diagram illustrates a hypothetical signaling pathway that could be investigated. This pathway is based on common mechanisms of cytotoxic natural products.

hypothetical_pathway This compound This compound Receptor Membrane Receptor (e.g., Growth Factor Receptor) This compound->Receptor Inhibition? Apoptosis Apoptosis This compound->Apoptosis Induction? CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induction? CellMembrane Cell Membrane PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway PI3K_Akt->NFkB Survival Cell Survival PI3K_Akt->Survival MAPK->NFkB Proliferation Cell Proliferation MAPK->Proliferation NFkB->Survival Apoptosis->Proliferation Inhibition CellCycleArrest->Proliferation Inhibition

Caption: A hypothetical signaling cascade potentially modulated by this compound.

Future Directions and Conclusion

The compelling cytotoxic profiles of numerous Daphniphyllum alkaloids strongly suggest that this compound is a promising candidate for further pharmacological investigation. The immediate research priorities should be:

  • Comprehensive Cytotoxicity Screening: Evaluating this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects. This could involve studies on apoptosis induction, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models.

  • Evaluation of Other Biological Activities: Screening for potential anti-inflammatory, antiviral, and neuroprotective properties.

References

Unraveling the Enigma: A Mechanistic Hypothesis for Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Codaphniphylline, a member of the structurally complex and diverse family of Daphniphyllum alkaloids, represents a compelling yet underexplored area of natural product chemistry and pharmacology. These alkaloids, isolated from plants of the Daphniphyllum genus, have garnered significant interest due to their unique polycyclic architectures and a wide spectrum of reported biological activities. While the total synthesis of this compound has been achieved, a definitive understanding of its mechanism of action remains elusive. This technical guide synthesizes the available preclinical data on this compound and related Daphniphyllum alkaloids to propose a primary mechanism of action hypothesis centered on the induction of apoptosis in cancer cells. An alternative hypothesis involving the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) is also explored, drawing from findings on non-alkaloid constituents of Daphniphyllum extracts. This document aims to provide a comprehensive resource for researchers, featuring collated quantitative data, detailed experimental protocols for key assays, and visual representations of the hypothesized signaling pathways to guide future investigations.

Core Hypothesis: Induction of Mitochondrial-Mediated Apoptosis

The principal hypothesis for the mechanism of action of this compound and its congeners is the induction of programmed cell death, or apoptosis, in cancer cells. This hypothesis is predicated on the observed cytotoxic effects of several Daphniphyllum alkaloids against various cancer cell lines. The available data, though not on this compound itself, points towards a pro-apoptotic mechanism initiated through the intrinsic, or mitochondrial, pathway.

One study on daphmacromines, a class of Daphniphyllum alkaloids, revealed that one of its members induced apoptosis in A549 lung cancer cells. This was evidenced by an increase in the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-2. This modulation of the Bcl-2 family of proteins is a hallmark of the mitochondrial apoptosis pathway. The altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.

Signaling Pathway Diagram

Mitochondrial Apoptosis Pathway Hypothesized Mitochondrial Apoptosis Pathway for Daphniphyllum Alkaloids This compound This compound (and related alkaloids) Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mitochondrial apoptosis pathway initiated by this compound.

Quantitative Data Summary

While no specific quantitative data for this compound's biological activity is publicly available, several other Daphniphyllum alkaloids have demonstrated cytotoxic effects. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

AlkaloidCell LineIC50
Daphnezomine WHeLa16.0 µg/mL
Daphnioldhanol AHeLa31.9 µM
Daphnicyclidin MP-3885.7 µM
Daphnicyclidin NP-3886.5 µM

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to test the hypothesized mechanism of action of this compound. These protocols are based on standard laboratory practices, as the specific details from the primary literature on the cited Daphniphyllum alkaloids are not fully available.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow Diagram

MTT Assay Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, P-388) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Methodology:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Bcl-2, Bax, Caspase-9, Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Alternative Hypothesis: PPARγ Agonism

An alternative or potentially parallel mechanism of action is suggested by a study on a crude extract of Daphniphyllum macropodum fruit. This study identified a non-alkaloid component, 5,7-dihydroxychromone, as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Its activation has been linked to anti-diabetic effects.

While this activity was not attributed to an alkaloid, it raises the possibility that this compound or other related alkaloids could also interact with this or other nuclear receptors. This warrants further investigation, as it could open up therapeutic applications beyond oncology.

PPARγ Agonist Assay Workflow

PPARg_Agonist_Workflow PPARγ Agonist Assay Workflow (3T3-L1 Differentiation) start Start seed_3t3l1 Seed 3T3-L1 preadipocytes start->seed_3t3l1 grow_confluence Grow to confluence seed_3t3l1->grow_confluence induce_diff Induce differentiation with MDI cocktail +/- this compound grow_confluence->induce_diff maintain_culture Maintain in insulin-containing medium for several days induce_diff->maintain_culture stain_oil_red_o Stain with Oil Red O maintain_culture->stain_oil_red_o quantify_stain Quantify lipid accumulation stain_oil_red_o->quantify_stain end End quantify_stain->end

Caption: Workflow for assessing PPARγ agonism via 3T3-L1 adipocyte differentiation.

Methodology for 3T3-L1 Adipocyte Differentiation Assay:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% fetal bovine serum (FBS). Test this compound by adding it to this induction medium.

  • Maintenance: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Then, culture the cells in DMEM with 10% FBS, changing the medium every two days.

  • Oil Red O Staining: After 8-10 days of differentiation, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the stain from the cells with isopropanol (B130326) and measure the absorbance at 510 nm to quantify lipid accumulation. An increase in lipid accumulation in the presence of this compound would suggest potential PPARγ agonist activity.

Conclusion and Future Directions

The current body of evidence, primarily from studies on related Daphniphyllum alkaloids, strongly suggests that the most probable mechanism of action for this compound's potential anticancer activity is the induction of mitochondrial-mediated apoptosis. The observed cytotoxic effects and the modulation of key apoptotic regulators in cancer cell lines provide a solid foundation for this hypothesis.

However, the field is still in its nascent stages, and several critical questions remain unanswered. Direct experimental evidence for this compound's effect on cancer cells is paramount. Future research should focus on:

  • Direct Biological Evaluation of this compound: Conducting comprehensive in vitro cytotoxicity screening of this compound against a panel of cancer cell lines.

  • Mechanistic Elucidation: If cytotoxic, performing detailed mechanistic studies, including apoptosis assays, cell cycle analysis, and western blotting for key signaling proteins, to confirm the apoptotic pathway.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or computational modeling to identify the direct molecular target(s) of this compound.

  • Exploring Alternative Mechanisms: Investigating the potential of this compound to modulate nuclear receptors like PPARγ or other signaling pathways to uncover its full therapeutic potential.

By systematically addressing these research gaps, the scientific community can unlock the therapeutic promise of this compound and the broader family of Daphniphyllum alkaloids, paving the way for the development of novel therapeutic agents.

Initial In-Silico Modeling of Codaphniphylline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive in-silico approach for the initial investigation of Codaphniphylline, a representative member of the structurally complex and biologically active Daphniphyllum alkaloids. Due to the limited specific data on this compound, this document presents a generalized yet detailed workflow applicable to novel compounds within this class, aiming to elucidate potential protein interactions and mechanisms of action.

Introduction to this compound and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a diverse family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1][2] These molecules are characterized by their intricate and unique polycyclic ring systems.[3][4] The structural complexity and varied biological activities of Daphniphyllum alkaloids, including cytotoxic, antioxidant, and vasorelaxant properties, make them compelling subjects for drug discovery and development.[3] This guide focuses on the initial in-silico steps to explore the therapeutic potential of a representative compound, this compound.

Proposed In-Silico Investigation Workflow

The in-silico analysis of this compound will follow a structured pipeline, beginning with target identification and culminating in the characterization of its binding dynamics. This workflow is designed to efficiently screen for potential protein interactions and provide a rational basis for subsequent experimental validation.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Molecular Docking & Virtual Screening cluster_2 Phase 3: Molecular Dynamics & Binding Free Energy cluster_3 Phase 4: Data Analysis & Hypothesis Generation Target Prediction Target Prediction Protein Structure Preparation Protein Structure Preparation Target Prediction->Protein Structure Preparation Molecular Docking Molecular Docking Protein Structure Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Virtual Screening Virtual Screening Virtual Screening->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Pose Analysis->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Interaction Analysis Interaction Analysis Binding Free Energy Calculation->Interaction Analysis Hypothesis Generation Hypothesis Generation Interaction Analysis->Hypothesis Generation

Caption: In-silico workflow for this compound interaction modeling.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables present hypothetical data that could be generated during the in-silico modeling of this compound. These tables are structured for clarity and comparative analysis.

Table 1: Predicted Biological Targets for this compound

Target IDProtein NamePrediction ScoreCellular FunctionPotential Therapeutic Area
P08684Prostaglandin G/H synthase 2 (COX-2)0.89InflammationAnti-inflammatory
P27361Mitogen-activated protein kinase 1 (MAPK1)0.85Signal TransductionOncology
P04150B-cell lymphoma 2 (Bcl-2)0.82Apoptosis RegulationOncology
P10275Vascular endothelial growth factor receptor 2 (VEGFR2)0.79AngiogenesisOncology
P00734Prothrombin0.75CoagulationAnticoagulant

Table 2: Molecular Docking Results of this compound with Predicted Targets

Target IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
P08684-9.80.058TYR385, ARG120, SER530
P27361-8.50.45LYS54, GLU71, MET108
P04150-9.20.15ARG139, GLY145, TYR101
P10275-8.10.82CYS919, LYS868, GLU885
P00734-7.52.5TRP547, LYS551, ASP556

Table 3: Binding Free Energy Calculations from Molecular Dynamics Simulations

Target IDMM/GBSA ΔG_bind (kcal/mol)MM/PBSA ΔG_bind (kcal/mol)Key Contributions
P08684-45.7 ± 3.2-40.1 ± 2.8Van der Waals, Electrostatic
P04150-38.9 ± 4.1-35.5 ± 3.5Van der Waals, Non-polar Solvation

Experimental Protocols

Detailed methodologies for the key in-silico experiments are provided below. These protocols are based on established computational drug discovery practices.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the target proteins for docking and simulation.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound will be sketched using a molecular editor (e.g., ChemDraw) and converted to a 3D structure.

    • The structure will be energy minimized using a suitable force field (e.g., MMFF94).

    • Partial charges will be assigned using the Gasteiger-Hückel method.

    • All possible tautomers and ionization states at physiological pH (7.4) will be generated.

  • Protein Preparation:

    • The 3D structures of the target proteins will be retrieved from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands will be removed.

    • Missing hydrogen atoms will be added, and protonation states of ionizable residues will be assigned at pH 7.4.

    • The protein structures will be energy minimized to relieve any steric clashes.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the target proteins.

Protocol:

  • Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or predicted using a binding site prediction tool. A grid box will be generated encompassing the defined binding site.

  • Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, will be used for the docking calculations.

  • Docking Parameters: The number of genetic algorithm runs will be set to 50, with a population size of 150 and a maximum of 2,500,000 energy evaluations.

  • Pose Clustering and Analysis: The resulting docking poses will be clustered based on root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster will be selected for further analysis.

Molecular Dynamics (MD) Simulation

Objective: To investigate the stability of the this compound-protein complex and to refine the binding pose.

Protocol:

  • System Preparation: The docked complex will be solvated in a cubic box of TIP3P water molecules, and counter-ions will be added to neutralize the system.

  • Force Field: The AMBER ff14SB force field will be used for the protein, and the General Amber Force Field (GAFF) will be used for this compound.

  • Simulation Protocol:

    • The system will be energy minimized in a stepwise manner.

    • The system will be gradually heated to 300 K under NVT conditions.

    • A 100 ns production MD simulation will be performed under NPT conditions at 1 atm and 300 K.

  • Trajectory Analysis: The trajectory will be analyzed for RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Binding Free Energy Calculation

Objective: To calculate the binding free energy of this compound to the target protein.

Protocol:

  • MM/GBSA and MM/PBSA Methods: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods will be used to calculate the binding free energy.

  • Snapshot Extraction: Snapshots of the complex, receptor, and ligand will be extracted from the stable part of the MD trajectory.

  • Energy Calculations: For each snapshot, the enthalpy of binding (including van der Waals, electrostatic, and solvation energies) will be calculated. The entropic contribution can be estimated using normal-mode analysis.

Signaling Pathway Visualization

Based on the hypothetical target predictions, the following diagram illustrates the potential involvement of this compound in key signaling pathways.

G cluster_0 Inflammatory Pathway cluster_1 Apoptosis Pathway cluster_2 Cell Growth Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibition Bcl2 Bcl-2 This compound->Bcl2 Inhibition MAPK1 MAPK1 This compound->MAPK1 Modulation Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Apoptosis Apoptosis Bcl2->Apoptosis CellProliferation Cell Proliferation MAPK1->CellProliferation

References

Methodological & Application

The Architectural Challenge of Codaphniphylline: A Review of Total Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The intricate polycyclic structure of Codaphniphylline, a member of the Daphniphyllum alkaloids, has presented a formidable challenge to the synthetic chemistry community for decades. This class of natural products exhibits a range of interesting biological activities, making the development of efficient and innovative synthetic routes a significant area of research. This document provides a detailed overview of the key strategies and methodologies employed in the total synthesis of this compound and its close congeners, aimed at researchers, scientists, and professionals in drug development.

The total synthesis of these complex molecules has spurred the development of novel synthetic strategies and the application of powerful chemical transformations. Key approaches include biomimetic cascade reactions, intramolecular Diels-Alder cycloadditions, gold-catalyzed cyclizations, and strategic bond cleavage to simplify overly complex intermediates. These strategies showcase the ingenuity and evolution of modern organic synthesis.

Comparative Analysis of Synthetic Strategies

The various approaches to the synthesis of this compound and related Daphniphyllum alkaloids can be compared based on their efficiency and the key transformations employed. The following table summarizes the quantitative data for several landmark syntheses in this field.

Principal Investigator Target Molecule Longest Linear Sequence (Steps) Overall Yield (%) Key Strategy/Reaction Reference
Clayton H. Heathcock (1995)(+)-Codaphniphylline20~1.5Biomimetic Polyene Cyclization/CascadeJ. Org. Chem.1995 , 60 (5), pp 1120–1130
Amos B. Smith, III (2015)(-)-Calyciphylline N37Not explicitly statedIntramolecular Diels-Alder ReactionJ. Am. Chem. Soc.2015 , 137 (10), pp 3510–3519[1]
Ang Li (2013)(±)-Daphenylline19~1.3Au-catalyzed 6-exo-dig Cyclization/Michael AdditionNat. Chem.2013 , 5, pp 679–684[2]
Erick M. Carreira (2011)(+)-Daphmanidin E35~0.3Sequential Claisen Rearrangements/Co-mediated CyclizationAngew. Chem. Int. Ed.2011 , 50 (48), pp 11501-11505[3]
Richmond Sarpong (2024)(±)-Daphenylline11Not explicitly statedBuchner Dearomative Cycloaddition/Thia-Paternò–Büchi [2+2]J. Am. Chem. Soc.2024 , 146 (3), pp 1813–1818[4]

Application Notes and Experimental Protocols

This section details the methodologies for key experiments from the aforementioned synthetic campaigns, providing a practical guide for researchers in the field.

Heathcock's Biomimetic Cascade for the Daphniphyllum Core

Professor Clayton H. Heathcock's synthesis of (+)-Codaphniphylline is a landmark in the field, showcasing a powerful biomimetic cascade reaction that rapidly assembles the complex polycyclic core of the molecule. This strategy is inspired by the proposed biosynthesis of these alkaloids from squalene.

Logical Workflow for Heathcock's Biomimetic Cascade:

heathcock_cascade A Acyclic Dialdehyde (B1249045) Precursor B Dihydropyridine (B1217469) Intermediate A->B  NH3   C Intramolecular Diels-Alder Adduct B->C  AcOH (cat.), Heat (Intramolecular [4+2])   D Iminium Ion Intermediate C->D  AcOH, Heat (Protonation)   E Pentacyclic Core D->E  Intramolecular Mannich-type Cyclization  

Caption: Heathcock's biomimetic cascade workflow.

Experimental Protocol: Biomimetic Tetracyclization

This protocol is adapted from the synthesis of a key intermediate in Heathcock's work, which demonstrates the core principles of the cascade.

  • Preparation of the Dialdehyde Precursor: The acyclic dialdehyde, derived from a convergent assembly of three fragments, is dissolved in a suitable solvent such as methanol.

  • Dihydropyridine Formation: An aqueous solution of ammonia (B1221849) is added to the solution of the dialdehyde at room temperature. The reaction is stirred for a period of 1-2 hours, during which the formation of the dihydropyridine intermediate occurs. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cascade Cyclization: Glacial acetic acid is added to the reaction mixture. The solution is then heated to reflux (approximately 65 °C) for 12-18 hours. This acidic condition promotes a cascade of reactions including an intramolecular Diels-Alder cycloaddition and subsequent Mannich-type cyclizations.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pentacyclic amine product.

Smith's Intramolecular Diels-Alder Approach to (-)-Calyciphylline N

The synthesis of the related Daphniphyllum alkaloid (-)-Calyciphylline N by the Smith group features a highly diastereoselective intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[5] This strategy effectively sets multiple stereocenters in a single step.

Experimental Workflow for Smith's Key Cyclization:

smith_diels_alder A Silyl-tethered Triene B Lewis Acid Activation A->B  Et2AlCl, CH2Cl2, -78 °C   C Intramolecular Diels-Alder Cycloaddition B->C D Bicyclo[2.2.2]octane Core C->D

Caption: Smith's Intramolecular Diels-Alder workflow.

Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction

  • Preparation of the Substrate: The silyl-tethered triene precursor is synthesized and purified.

  • Reaction Setup: A solution of the triene in anhydrous dichloromethane (B109758) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Lewis Acid Addition: A solution of diethylaluminum chloride (Et₂AlCl) in hexanes (typically 1.0 M) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C.

  • Monitoring and Quenching: The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup and Purification: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired bicyclo[2.2.2]octane adduct.

Li's Gold-Catalyzed Cyclization/Michael Addition Cascade

Ang Li's synthesis of (±)-daphenylline employs a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition to rapidly construct a bridged 6,6,5-tricyclic core.

Logical Flow of Li's Gold-Catalyzed Cascade:

li_gold_cascade A Ynamide Precursor B Gold(I) Catalyst Activation of Alkyne A->B  Au(I) catalyst   C 6-exo-dig Cyclization B->C D Intramolecular Michael Addition C->D E Bridged 6,6,5-Tricyclic Core D->E

Caption: Li's gold-catalyzed cascade strategy.

Experimental Protocol: Gold-Catalyzed Cyclization/Michael Addition

  • Catalyst Preparation: A gold(I) catalyst, such as [Au(IPr)NTf₂], is used.

  • Reaction Setup: The ynamide substrate is dissolved in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) in a reaction vessel under an inert atmosphere.

  • Catalyst Addition: The gold(I) catalyst is added to the solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for the specified time, typically several hours, until the starting material is consumed as indicated by TLC analysis.

  • Workup and Purification: The reaction mixture is cooled to room temperature and concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the tricyclic product.

Sarpong's "Excess Complexity" Strategy for Daphenylline (B12778079)

Richmond Sarpong's group developed a highly efficient synthesis of (±)-daphenylline using a strategy that initially builds a more complex intermediate, which is then simplified through a strategic bond cleavage. Key steps include a dearomative Buchner cycloaddition and a thia-Paternò–Büchi [2+2] photocycloaddition.

Workflow of Sarpong's Key Transformations:

sarpong_strategy cluster_1 Seven-Membered Ring Formation cluster_2 Quaternary Center Installation A Diazoacetamide B Buchner Dearomative Cycloaddition A->B C Bicyclo[4.1.0]heptane Intermediate (Excess Complexity) B->C D 6π-Electrocyclic Ring Opening C->D E Seven-Membered Lactam D->E F Unsaturated Lactam G Thia-Paternò–Büchi [2+2] Photocycloaddition F->G H Thietane Intermediate G->H I Stereospecific Reduction and Desulfurization H->I J Methylated Quaternary Center I->J

References

Application Notes and Protocols for the Purification of Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of codaphniphylline (B1170142), a complex tertiary amine alkaloid isolated from plants of the Daphniphyllum genus. The protocols described herein are based on established chromatographic techniques for the separation of Daphniphyllum alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a diverse group of natural products known for their intricate molecular architectures and interesting biological activities. The purification of this compound from crude plant extracts is a critical step for its structural elucidation, pharmacological evaluation, and further development as a potential therapeutic agent. This document outlines two primary methods for its purification: conventional column chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the key parameters and expected outcomes for the purification of this compound using column chromatography and preparative HPLC.

Table 1: Column Chromatography Parameters for this compound Purification

ParameterSpecification
Stationary Phase Silica (B1680970) Gel (200-300 mesh)
Column Dimensions Dependent on sample load (e.g., 50 cm length x 5 cm diameter for gram-scale)
Mobile Phase Gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH)
Elution Gradient Start with 100% CHCl₃, gradually increasing the percentage of MeOH
Flow Rate Gravity-dependent or low pressure
Fraction Size 20-50 mL
Detection Method Thin-Layer Chromatography (TLC) with Dragendorff's reagent
Expected Purity 85-95%
Expected Recovery 60-80%

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterSpecification
Stationary Phase C18 silica gel (5-10 µm particle size)
Column Dimensions Dependent on sample load (e.g., 250 mm length x 20 mm internal diameter)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Profile Gradient elution (e.g., 20-80% B over 30 minutes)
Flow Rate 10-20 mL/min
Detection Wavelength 210-280 nm (UV)
Expected Purity >98%
Expected Recovery >90% (from partially purified fraction)

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines the initial purification of this compound from a crude alkaloid extract of Daphniphyllum macropodum.

1. Preparation of the Crude Alkaloid Extract: a. Air-dry and powder the plant material (e.g., leaves and stems of D. macropodum). b. Macerate the powdered material in methanol at room temperature for 48-72 hours. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract. d. Perform an acid-base extraction to isolate the crude alkaloid fraction.

2. Column Packing: a. Prepare a slurry of silica gel (200-300 mesh) in 100% chloroform. b. Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. c. Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

3. Sample Loading: a. Dissolve the crude alkaloid extract in a minimal amount of chloroform. b. Adsorb the dissolved extract onto a small amount of silica gel. c. Dry the silica gel with the adsorbed sample and carefully load it onto the top of the prepared column.

4. Elution: a. Begin elution with 100% chloroform. b. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10%, and so on). c. Collect fractions of a consistent volume (e.g., 20-50 mL).

5. Fraction Analysis: a. Monitor the separation by spotting each fraction on a TLC plate. b. Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol 95:5). c. Visualize the spots under UV light and by staining with Dragendorff's reagent. d. Combine the fractions containing the major spot corresponding to this compound.

6. Isolation: a. Evaporate the solvent from the combined fractions under reduced pressure to yield partially purified this compound.

Protocol 2: High-Purity Purification of this compound by Preparative HPLC

This protocol is for the final purification of this compound from the partially purified fraction obtained from column chromatography.

1. Sample Preparation: a. Dissolve the partially purified this compound in a suitable solvent, such as methanol or the initial mobile phase composition. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Setup: a. Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B). b. Set the detector to monitor at a wavelength between 210-280 nm.

3. Injection and Elution: a. Inject the filtered sample onto the column. b. Run a linear gradient from the initial conditions to a higher concentration of Mobile Phase B (e.g., up to 80% B) over a suitable time frame (e.g., 30 minutes). c. Follow with a wash step at high organic phase concentration and a re-equilibration step at the initial conditions.

4. Fraction Collection: a. Collect the fractions corresponding to the main peak that elutes from the column. Automated fraction collectors are recommended.

5. Final Product Recovery: a. Combine the pure fractions containing this compound. b. Remove the organic solvent (acetonitrile) under reduced pressure. c. Lyophilize the remaining aqueous solution to obtain pure this compound trifluoroacetate (B77799) salt.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_column_chrom Column Chromatography cluster_hplc Preparative HPLC plant_material D. macropodum Plant Material extraction Methanol Extraction plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid column_prep Silica Gel Column Preparation sample_loading Sample Loading crude_alkaloid->sample_loading column_prep->sample_loading gradient_elution Gradient Elution (CHCl3/MeOH) sample_loading->gradient_elution fraction_collection_cc Fraction Collection gradient_elution->fraction_collection_cc tlc_analysis TLC Analysis fraction_collection_cc->tlc_analysis partially_pure Partially Purified this compound tlc_analysis->partially_pure hplc_prep C18 Column Equilibration sample_injection Sample Injection partially_pure->sample_injection hplc_prep->sample_injection gradient_elution_hplc Gradient Elution (ACN/H2O/TFA) sample_injection->gradient_elution_hplc fraction_collection_hplc Fraction Collection gradient_elution_hplc->fraction_collection_hplc lyophilization Lyophilization fraction_collection_hplc->lyophilization pure_this compound Pure this compound (>98%) lyophilization->pure_this compound logical_relationship start Crude Plant Extract step1 Column Chromatography (Initial Separation) start->step1 Increases Purity (Removes bulk impurities) step2 Preparative HPLC (High-Resolution Purification) step1->step2 Further Increases Purity (Separates closely related alkaloids) end Pure this compound step2->end

Application Notes and Protocols for the Quantification of Codaphniphylline in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codaphniphylline is a member of the complex family of Daphniphyllum alkaloids, which are isolated from plants of the genus Daphniphyllum. These alkaloids exhibit a wide range of intriguing biological activities, making them promising candidates for drug discovery and development. Accurate and precise quantification of this compound in plant extracts is a critical step for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies.

This document provides detailed, proposed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established analytical principles for complex alkaloids and serve as a comprehensive guide for method development and validation.

Disclaimer: The following protocols are proposed methodologies and require experimental validation for specific plant matrices.

Part 1: Proposed HPLC-UV Method for this compound Quantification

This method provides a robust approach for the routine quantification of this compound in plant extracts.

Experimental Protocol

1. Sample Preparation: Acid-Base Liquid-Liquid Extraction

This procedure aims to isolate and concentrate the basic alkaloid fraction from the plant matrix.

  • Step 1: Extraction. Weigh 1 gram of dried and powdered plant material. Macerate with 20 mL of 1% citric acid in methanol (B129727) for 24 hours at room temperature.

  • Step 2: Filtration. Filter the extract through Whatman No. 1 filter paper.

  • Step 3: Solvent Evaporation. Evaporate the methanol from the filtrate under reduced pressure at 40°C to obtain an aqueous residue.

  • Step 4: Acidification and Defatting. Acidify the residue with 2 M HCl to pH 2-3. Wash the acidic solution three times with 20 mL of dichloromethane (B109758) to remove non-polar compounds. Discard the organic phase.

  • Step 5: Basification. Adjust the pH of the aqueous phase to 9-10 with 2 M NaOH.

  • Step 6: Alkaloid Extraction. Extract the basified solution three times with 20 mL of dichloromethane.

  • Step 7: Final Preparation. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 8.5 with ammonium hydroxide) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (based on the typical absorbance of similar alkaloids).

  • Injection Volume: 20 µL.

3. Method Validation Parameters (Hypothetical Data)

The following table summarizes the target validation parameters for this proposed HPLC-UV method.

ParameterTarget Value/Range
Linearity (r²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%
Specificity No interfering peaks at the retention time of this compound

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plant_material Dried Plant Material extraction Acidic Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation acid_wash Acidification & Defatting evaporation->acid_wash basification Basification acid_wash->basification alkaloid_extraction DCM Extraction basification->alkaloid_extraction final_prep Reconstitution in Mobile Phase alkaloid_extraction->final_prep hplc_injection Inject Sample into HPLC final_prep->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection at 210 nm separation->detection quantification Quantification detection->quantification

Caption: Proposed workflow for this compound quantification by HPLC-UV.

Part 2: Proposed LC-MS/MS Method for this compound Quantification

This method offers higher sensitivity and specificity, making it ideal for the analysis of trace amounts of this compound and for complex matrices.

Experimental Protocol

1. Sample Preparation

The same acid-base liquid-liquid extraction protocol as described for the HPLC-UV method can be employed. For enhanced purity, a solid-phase extraction (SPE) step can be added after the liquid-liquid extraction.

  • Optional SPE Cleanup:

    • Column: C18 SPE cartridge.

    • Conditioning: 5 mL methanol, followed by 5 mL water.

    • Loading: Load the reconstituted extract from the liquid-liquid extraction.

    • Washing: 5 mL of 10% methanol in water.

    • Elution: 5 mL of methanol.

    • Final Preparation: Evaporate the eluate and reconstitute in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Hypothetical)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (C₃₀H₄₁NO₅, MW: 500.66 g/mol ):

      • Precursor Ion (Q1): m/z 501.3 [M+H]⁺

      • Product Ion (Q3) for Quantification: To be determined experimentally (e.g., m/z 150.1, a common fragment from the core structure).

      • Product Ion (Q3) for Confirmation: To be determined experimentally (e.g., m/z 350.2, representing a larger fragment).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

4. Method Validation Parameters (Hypothetical Data)

The following table summarizes the target validation parameters for this proposed LC-MS/MS method.

ParameterTarget Value/Range
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be evaluated and minimized

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Dried Plant Material lle_extraction Acid-Base LLE plant_material->lle_extraction spe_cleanup SPE Cleanup (Optional) lle_extraction->spe_cleanup final_prep Reconstitution spe_cleanup->final_prep lc_injection Inject into UPLC final_prep->lc_injection gradient_separation Gradient Elution lc_injection->gradient_separation esi_ionization ESI+ Ionization gradient_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection quantification Quantification mrm_detection->quantification

Caption: Proposed workflow for this compound quantification by LC-MS/MS.

Conclusion

The presented application notes provide a detailed framework for developing and validating analytical methods for the quantification of this compound in plant extracts. The choice between the HPLC-UV and LC-MS/MS method will depend on the required sensitivity, selectivity, and the available instrumentation. It is imperative that these proposed methods are thoroughly validated in the user's laboratory to ensure reliable and accurate results for the intended application.

Application Notes and Protocols for Enhanced Analytical Detection of Codaphniphylline Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Codaphniphylline and the Imperative for Sensitive Analytical Detection

This compound is a member of the complex family of Daphniphyllum alkaloids, natural products that have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. As research into the pharmacological profile and pharmacokinetic properties of this compound progresses, the need for highly sensitive and robust analytical methods for its detection and quantification becomes paramount. In complex biological matrices or in trace-level analyses, direct detection of this compound can be challenging due to the inherent limitations of common analytical techniques.

Chemical derivatization presents a powerful strategy to overcome these challenges by modifying the analyte's structure to introduce moieties that enhance its detectability. This document provides detailed application notes and protocols for the derivatization of this compound's key functional groups—a tertiary amine and a ketone—to significantly improve its analytical detection by High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors.

The following protocols are designed to guide researchers in implementing these derivatization strategies, leading to improved limits of detection (LOD) and quantification (LOQ), thereby facilitating more accurate and reliable data in preclinical and clinical research settings.

Application Note 1: Enhanced Fluorescence Detection of this compound via Derivatization of the Tertiary Amine Group with FMOC-Cl

Principle and Rationale

This compound possesses a tertiary amine functional group, which can be targeted for derivatization to enhance its analytical detection. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a well-established derivatizing reagent that reacts with primary and secondary amines to produce highly fluorescent and stable derivatives.[1] While its reaction with tertiary amines is less common, quaternization reactions with reagents like FMOC-Cl under specific conditions can lead to the formation of a fluorescent product, significantly enhancing detection sensitivity, potentially by more than three orders of magnitude compared to standard UV absorbance.[1] This method is particularly advantageous for quantifying low concentrations of this compound in complex biological samples.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound standard

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Borate (B1201080) buffer (0.1 M, pH 8.0)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

1.2.2. Derivatization Procedure

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in an appropriate volume of acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the reconstituted sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 8.0).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 30 minutes in the dark.

  • Reaction Quenching and Sample Preparation for HPLC:

    • To stop the reaction and remove excess FMOC-Cl, add 100 µL of a primary or secondary amine solution (e.g., 10 mM glycine) and vortex for 10 seconds.

    • Alternatively, excess reagent can be removed by a subsequent liquid-liquid or solid-phase extraction step.

    • Add 50 µL of 0.1 M HCl to stabilize the derivative.

    • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

1.2.3. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50-90% B

    • 20-25 min: 90% B

    • 25-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.

Expected Quantitative Enhancement

The derivatization of amines with FMOC-Cl is known to dramatically increase detection sensitivity.

ParameterBefore Derivatization (UV Detection)After Derivatization (Fluorescence Detection)Reference
Detection Principle UV AbsorbanceFluorescence
Typical LOD µg/mL rangepg/mL to ng/mL range[1]
Typical LOQ µg/mL rangeng/mL range[2]
Sensitivity Enhancement ->1000-fold[1]

Experimental Workflow Diagram

experimental_workflow_fmoc cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample SPE Solid Phase Extraction Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in ACN Evaporation->Reconstitution Mixing Add Borate Buffer & FMOC-Cl Reconstitution->Mixing Reaction Incubate 30 min Mixing->Reaction Quenching Quench Reaction Reaction->Quenching Stabilization Add HCl Quenching->Stabilization Filtration Filter (0.22 µm) Stabilization->Filtration HPLC HPLC-FLD Analysis Filtration->HPLC

Caption: Workflow for FMOC-Cl derivatization of this compound.

Application Note 2: Enhanced UV and Fluorescence Detection of this compound via Derivatization of the Ketone Group

Principle and Rationale

This compound contains a ketone functional group, which typically exhibits weak UV absorbance, making sensitive detection challenging. Derivatization of this carbonyl group with reagents containing strong chromophores or fluorophores can significantly enhance its detectability. Two effective reagents for this purpose are 2,4-Dinitrophenylhydrazine (DNPH) for UV detection and Dansyl Hydrazine for fluorescence detection.

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives, which are highly colored and possess a strong chromophore, allowing for sensitive detection in the UV-Vis region (around 360 nm).[3]

  • Dansyl Hydrazine: Reacts with ketones to form stable dansyl hydrazones, which are intensely fluorescent, enabling highly sensitive detection with a fluorescence detector.[4] This method is particularly suitable for trace-level analysis.

Experimental Protocols

2.2.1. Protocol A: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Detection

2.2.1.1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with catalytic acid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Perchloric acid or Sulfuric acid (catalyst)

2.2.1.2. Derivatization Procedure

  • Sample Preparation:

    • Prepare the sample containing this compound in acetonitrile.

  • Derivatization Reaction:

    • To 500 µL of the sample or standard solution, add 500 µL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of perchloric acid (e.g., 1%).

    • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature.

  • Sample Preparation for HPLC:

    • The reaction mixture can be directly injected or diluted with the mobile phase if necessary.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2.2.1.3. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic condition could be 65:35 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detector Wavelength: 360 nm

2.2.2. Protocol B: Derivatization with Dansyl Hydrazine for HPLC-FLD Detection

2.2.2.1. Materials and Reagents

  • This compound standard

  • Dansyl Hydrazine solution (e.g., 2 mg/mL in ethanol)

  • Ethanol, HPLC grade

  • Trichloroacetic acid (TCA) solution (e.g., 10% in ethanol)

2.2.2.2. Derivatization Procedure

  • Sample Preparation:

    • Prepare the sample containing this compound in ethanol.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution, add 100 µL of the Dansyl Hydrazine solution.

    • Add 50 µL of the TCA catalyst solution.

    • Vortex the mixture and heat at 70°C for 15 minutes in a sealed vial.

    • Cool the reaction mixture to room temperature.

  • Sample Preparation for HPLC:

    • Dilute the reaction mixture with the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2.2.2.3. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.

Expected Quantitative Enhancement

Derivatization of the ketone group leads to significant improvements in detection limits.

Derivatization ReagentParameterBefore Derivatization (UV Detection)After DerivatizationReference
2,4-DNPH Detection Principle Weak UV AbsorbanceStrong UV Absorbance (360 nm)[3]
Typical LOD High ng/mL to µg/mL rangeLow ng/mL range[5]
Typical LOQ µg/mL rangeng/mL range[5]
Dansyl Hydrazine Detection Principle Weak UV AbsorbanceStrong Fluorescence[4]
Typical LOD High ng/mL to µg/mL rangefmol to pmol range[6]
Typical LOQ µg/mL rangepmol range[6]

Experimental Workflow Diagram

experimental_workflow_ketone cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Reagent_Addition Add Derivatizing Reagent (DNPH or Dansyl Hydrazine) Dissolution->Reagent_Addition Catalyst_Addition Add Catalyst Reagent_Addition->Catalyst_Addition Heating Heat Reaction Mixture Catalyst_Addition->Heating Cooling Cool to Room Temp. Heating->Cooling Filtration Filter (0.22 µm) Cooling->Filtration HPLC HPLC-UV/FLD Analysis Filtration->HPLC

Caption: Workflow for ketone derivatization of this compound.

Conclusion

The derivatization strategies outlined in these application notes provide robust and effective methods for enhancing the analytical detection of this compound. By targeting the tertiary amine and ketone functional groups with appropriate reagents, researchers can achieve significant improvements in sensitivity, allowing for accurate quantification at trace levels. The choice between the described methods will depend on the available instrumentation (HPLC-UV vs. HPLC-FLD) and the specific requirements of the study. The implementation of these protocols will empower researchers to generate high-quality data crucial for advancing the understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Assessing In Vitro Cytotoxicity of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids

The following table summarizes the reported cytotoxic activities of various Daphniphyllum alkaloids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.[4]

AlkaloidCell LineAssayIC50Reference
Daphnioldhanol AHeLaMTT31.9 µM
Daphnezomine WHeLaMTT16.0 µg/mL
Unnamed AlkaloidHeLaNot Specified~3.89 µM
Daphnezomine WHela, MCF-7, A549, MGC-803, COLO-205MTTWeak activity against HeLa

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color, which is proportional to the number of viable cells, is quantified by measuring the absorbance.

Materials:

  • Daphniphyllum alkaloid stock solution (e.g., in DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Daphniphyllum alkaloid from the stock solution in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • After the incubation, carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death. The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Daphniphyllum alkaloid

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the Daphniphyllum alkaloid at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.

Materials:

  • Daphniphyllum alkaloid

  • Human cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of medium.

    • After 24 hours, treat the cells with the Daphniphyllum alkaloid at various concentrations for the desired time.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Equilibrate the plate and the reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity.

    • Compare the luminescence of treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7) cell_seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep 3. Prepare Codaphniphylline Dilutions treatment 4. Treat Cells (24-72h incubation) compound_prep->treatment mtt_assay 5a. MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay 5b. Annexin V/PI Staining (Apoptosis Detection) treatment->apoptosis_assay caspase_assay 5c. Caspase-Glo Assay (Caspase Activity) treatment->caspase_assay data_analysis 6. Data Acquisition & Analysis (IC50, % Apoptosis, Fold Change) mtt_assay->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound death_receptors Death Receptors (e.g., Fas, TNFR) This compound->death_receptors (Potential Target) bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) This compound->bcl2_family (Potential Target) pro_caspase8 Pro-Caspase-8 death_receptors->pro_caspase8 FADD/TRADD caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase37 Pro-Caspase-3, 7 caspase8->pro_caspase37 mitochondrion Mitochondrion cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c bcl2_family->mitochondrion apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase37 caspase37 Caspase-3, 7 pro_caspase37->caspase37 Activation substrates Cellular Substrates (e.g., PARP, lamins) caspase37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: General overview of apoptosis signaling pathways.

References

In Vivo Studies of Codaphniphylline in Animal Models: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Published In Vivo Data for Codaphniphylline

Following a comprehensive review of available scientific literature, no specific in vivo studies of this compound in animal models have been publicly reported. This compound is classified as a Daphniphyllum alkaloid, a complex family of natural products isolated from plants of the genus Daphniphyllum[1][2][3][4]. While this class of compounds is noted for its structural diversity and a broad range of biological activities, specific research detailing the effects of this compound in living organisms is not available in the public domain[1]. The existing literature on Daphniphyllum alkaloids primarily focuses on the isolation, structural elucidation, and chemical synthesis of these complex molecules.

General Information on this compound

This compound is a known chemical entity with the Chemical Abstracts Service (CAS) registry number 14694-15-6. It is sourced from the branches of Daphniphyllum macropodum Miq. While its chemical structure has been identified, its pharmacological, pharmacokinetic, and toxicological profiles in animal models remain uninvestigated in published research.

Implications for Researchers and Drug Development Professionals

The lack of in vivo data on this compound signifies a critical knowledge gap for researchers, scientists, and drug development professionals interested in its potential therapeutic applications. Without animal studies, crucial information regarding the safety, efficacy, and mechanism of action of this compound within a biological system is unavailable.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, as these would be entirely speculative.

Future Directions

For researchers interested in pursuing the study of this compound, the initial steps would involve foundational in vitro characterization of its biological activity. Positive results from such studies would then warrant the design and execution of pioneering in vivo experiments in relevant animal models to explore its therapeutic potential. Such studies would need to establish basic pharmacokinetic and safety profiles before investigating efficacy in disease models.

At present, any researcher venturing into the in vivo study of this compound would be entering a novel area of investigation.

References

Application Notes and Protocols for the Extraction of Codaphniphylline and Related Alkaloids from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Codaphniphylline (B1170142) belongs to the Daphniphyllum alkaloids, a diverse group of structurally complex and biologically active compounds. These alkaloids are primarily isolated from plants of the genus Daphniphyllum, which are mainly distributed in Southeast Asia.[1][2] The stem bark, leaves, and stems of Daphniphyllum macropodum are particularly rich sources of these alkaloids.[1][3][4] Many Daphniphyllum alkaloids, including various daphnicyclidin and calyciphylline types, have demonstrated significant cytotoxic activities against several human cancer cell lines, making them promising candidates for further investigation in drug discovery.

This document provides a detailed protocol for the extraction, isolation, and purification of this compound and related alkaloids from their natural plant sources. The methodology is based on established procedures involving solvent extraction, acid-base partitioning, and multi-step chromatographic separation.

Data Presentation: Extraction Yields

The following table summarizes quantitative data from representative extraction studies of Daphniphyllum alkaloids, providing an overview of expected yields from the plant material.

Plant MaterialPlant PartStarting Amount (kg)Crude Alkaloid Yield (g)Final Compound Yield (mg)Reference
Daphniphyllum macropodumStem Bark20.045.0Not specified for individual compounds in this abstract
Daphniphyllum macropodumLeaves and Stems34.0260.0Daphmacrodin A (30 mg), Daphmacrodin B (4 mg)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and isolation of Daphniphyllum alkaloids.

Extraction_Workflow Plant Air-Dried & Powdered Daphniphyllum macropodum (Stem Bark / Leaves) Extraction Reflux with 95% EtOH Plant->Extraction Filtration1 Filter & Concentrate Extraction->Filtration1 CrudeExtract Crude EtOH Extract Filtration1->CrudeExtract Acidification Disperse in H₂O Adjust to pH 2-3 with 1% HCl CrudeExtract->Acidification Filtration2 Filter Acidification->Filtration2 AqueousPhase1 Acidic Aqueous Phase Filtration2->AqueousPhase1 Aqueous Layer LLE Liquid-Liquid Extraction with Chloroform (B151607) (CHCl₃) Basification Adjust to pH 10 with NaOH AqueousPhase1->Basification Basification->LLE CrudeAlkaloids Crude Alkaloid Fraction LLE->CrudeAlkaloids Organic Layer ColumnChromatography Silica (B1680970) Gel Column Chromatography (CHCl₃/MeOH gradient) CrudeAlkaloids->ColumnChromatography Fractions Major Fractions (A, B, C, D) ColumnChromatography->Fractions Purification Further Purification (Sephadex LH-20, RP-HPLC) Fractions->Purification PureCompounds Isolated Pure Alkaloids (e.g., this compound) Purification->PureCompounds Characterization Structural Elucidation (NMR, MS) PureCompounds->Characterization

Caption: General workflow for alkaloid extraction from Daphniphyllum macropodum.

Experimental Protocols

This section details the methodologies for the key experiments involved in the extraction and purification of this compound and related alkaloids.

Plant Material Preparation and Initial Extraction
  • Collection and Identification: Collect the plant material (e.g., stem bark, leaves, and stems) of Daphniphyllum macropodum. A voucher specimen should be deposited in a herbarium for botanical identification.

  • Drying and Powdering: Air-dry the collected plant material to a constant weight. Subsequently, powder the dried material using a suitable mill to increase the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 20.0 kg) in a large-scale extraction apparatus.

    • Add 95% ethanol (B145695) (EtOH) in a plant-to-solvent ratio sufficient for complete immersion (e.g., 200 L for 20 kg of material).

    • Heat the mixture to reflux and maintain for 2 hours.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanolic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Acid-Base Extraction for Crude Alkaloid Isolation

This procedure separates the basic alkaloids from other neutral and acidic compounds in the crude extract. The principle is based on the differential solubility of alkaloids in acidic and basic solutions.

  • Acidification: Disperse the crude extract (e.g., 2.1 kg) in water. Adjust the pH of the aqueous suspension to 2–3 using 1% hydrochloric acid (HCl). This step protonates the alkaloids, rendering them water-soluble as hydrochloride salts.

  • Filtration: Filter the acidic solution to remove non-polar, neutral, and acidic compounds that are insoluble in the acidic aqueous medium.

  • Basification: Adjust the pH of the filtered aqueous phase to approximately 10 with a suitable base, such as 2 mol·L⁻¹ sodium hydroxide (B78521) (NaOH) or saturated sodium carbonate (Na₂CO₃). This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Solvent Partitioning: Perform a liquid-liquid extraction on the basic aqueous phase using a non-polar organic solvent like chloroform (CHCl₃). Repeat this extraction multiple times (e.g., 3-5 times) to ensure complete transfer of the alkaloids into the organic phase.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid mixture is a complex blend of different compounds that requires further separation. Multi-step chromatography is employed for the isolation of individual alkaloids.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Subject the crude alkaloid fraction (e.g., 45.0 g) to a silica gel column (200–300 mesh).

    • Elute the column with a gradient solvent system, typically starting with a less polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform to methanol (B129727) (CHCl₃/CH₃OH, from 1:0 to 0:1).

    • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles to obtain several major fractions (e.g., Fractions A to D).

  • Secondary Purification Steps:

    • Size Exclusion Chromatography: Purify the major fractions further using a Sephadex LH-20 column, which separates compounds based on their molecular size.

    • Reversed-Phase Chromatography: Employ reversed-phase silica gel (e.g., Lichroprep RP-18) for further separation based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase tailored to the specific alkaloid.

Structural Characterization

The structure and relative configuration of the purified compounds are elucidated using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution ESIMS (HRESIMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed structure using 1D (¹H and ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY). These experiments help to establish the connectivity and spatial arrangement of atoms within the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the relative and absolute configuration.

References

Application of 2D NMR Techniques for the Structural Analysis of Codaphniphylline and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daphniphyllum alkaloids are a diverse and structurally complex family of natural products, with over 350 identified members.[1] These compounds exhibit a wide range of biological activities, making them attractive targets for phytochemical and synthetic research. Codaphniphylline is a notable member of this family, and like its congeners, its intricate polycyclic structure presents a significant challenge for structural elucidation. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and relative stereochemistry of such complex molecules.[1][2] This application note provides a detailed overview and experimental protocols for the application of key 2D NMR techniques in the structural analysis of this compound and related Daphniphyllum alkaloids.

Due to the limited availability of a complete, modern 2D NMR dataset for this compound in the public domain, this note will utilize representative data from a closely related Daphniphyllum alkaloid to illustrate the application of these techniques. The methodologies and interpretation strategies are directly applicable to the structural analysis of this compound.

Data Presentation: Representative NMR Data for a Daphniphyllum Alkaloid

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a representative Daphniphyllum alkaloid, providing a template for the data that would be acquired for this compound.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for a Representative Daphniphyllum Alkaloid

PositionδC (ppm), TypeδH (ppm), multiplicity (J in Hz)Key HMBC Correlations (H → C)Key NOESY/ROESY Correlations
1175.2, C---
252.8, CH2.50, mC-1, C-3, C-4, C-11H-3, H-10
335.1, CH₂1.85, m; 1.60, mC-2, C-4, C-5H-2, H-4, H-5
441.2, CH2.10, mC-2, C-3, C-5, C-6H-3, H-5
5134.5, C---
6125.8, CH5.80, d (10.0)C-4, C-5, C-7, C-8H-7
738.9, CH₂2.20, m; 2.05, mC-5, C-6, C-8, C-9H-6, H-8
828.1, CH₂1.70, m; 1.50, mC-6, C-7, C-9, C-10H-7, H-9
945.3, CH2.30, mC-7, C-8, C-10, C-11H-8, H-10
1025.5, CH₂1.90, m; 1.40, mC-2, C-8, C-9, C-11H-2, H-9
1168.2, C---
1248.7, CH₂3.10, d (12.0); 2.80, d (12.0)C-11, C-13H-13, H-21
1342.1, CH2.60, mC-11, C-12, C-14, C-18H-12, H-14
1422.5, CH₂1.75, m; 1.55, mC-13, C-15, C-18H-13, H-15
1530.1, CH₂1.95, m; 1.65, mC-14, C-16, C-17H-14, H-16
1636.5, CH2.40, mC-15, C-17, C-20H-15, H-17, H-20
1749.8, N-CH2.90, mC-15, C-16, C-18, C-21H-16, H-18, H-21
1833.2, CH₂2.15, m; 1.80, mC-13, C-14, C-17H-13, H-17
1921.8, CH₃0.95, sC-4, C-5, C-6H-6
2015.1, CH₃1.10, d (7.0)C-16H-16
2158.3, N-CH₃2.25, sC-17H-12, H-17

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols that should be optimized for the specific instrument and sample.

1. Sample Preparation

  • Sample: 5-10 mg of purified this compound or related alkaloid.

  • Solvent: 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).

2. 2D NMR Experimental Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

a) ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin coupling networks, revealing which protons are adjacent to each other through 2-3 bonds.

  • Pulse Program: cosygpqf or similar gradient-selected, phase-sensitive sequence.

  • Spectral Width (SW): 10-12 ppm in both F2 and F1 dimensions.

  • Number of Data Points (TD): 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5-2.0 s.

  • Processing: Sine-bell window function in both dimensions, followed by zero-filling in F1 and 2D Fourier transform.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to their attached carbons (¹JCH).

  • Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC for multiplicity determination (CH/CH₃ positive, CH₂ negative).

  • Spectral Width (SW): 10-12 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

  • Number of Data Points (TD): 1024 (F2) x 256 (F1).

  • Number of Scans (NS): 4-8 per increment.

  • Relaxation Delay (D1): 1.5 s.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Qsine window function in both dimensions, followed by zero-filling in F1 and 2D Fourier transform.

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons over 2-4 bonds (ⁿJCH). This is crucial for connecting spin systems and identifying quaternary carbons.

  • Pulse Program: hmbcgplpndqf or similar gradient-selected magnitude mode sequence.

  • Spectral Width (SW): 10-12 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

  • Number of Data Points (TD): 2048 (F2) x 512 (F1).

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 2.0 s.

  • Long-range Coupling Constant: Optimized for an average ⁿJCH of 8 Hz.

  • Processing: Sine-bell window function in both dimensions, followed by zero-filling in F1 and 2D Fourier transform.

d) ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (typically < 5 Å), which is essential for determining the relative stereochemistry of the molecule. ROESY is often preferred for molecules in the molecular weight range of Daphniphyllum alkaloids to avoid zero-crossing of the NOE.

  • Pulse Program: noesygpph (NOESY) or roesygpph (ROESY).

  • Spectral Width (SW): 10-12 ppm in both F2 and F1 dimensions.

  • Number of Data Points (TD): 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 2.0-2.5 s.

  • Mixing Time (d8): 300-800 ms (B15284909) (for NOESY) or 150-300 ms (for ROESY), which may require optimization.

  • Processing: Sine-bell window function in both dimensions, followed by zero-filling in F1 and 2D Fourier transform.

Visualizations

Experimental Workflow for 2D NMR Structural Elucidation

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Purified this compound Analogue Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube 1D_H 1D ¹H NMR NMR_Tube->1D_H 1D_C 1D ¹³C NMR NMR_Tube->1D_C COSY ¹H-¹H COSY 1D_H->COSY HSQC ¹H-¹³C HSQC 1D_C->HSQC NOESY ¹H-¹H NOESY/ROESY COSY->NOESY HMBC ¹H-¹³C HMBC HSQC->HMBC Spin_Systems Identify Spin Systems (COSY) NOESY->Spin_Systems CH_Connections Assign Direct C-H Bonds (HSQC) Spin_Systems->CH_Connections Connect_Fragments Connect Fragments via Quaternary Carbons (HMBC) CH_Connections->Connect_Fragments Stereochemistry Determine Relative Stereochemistry (NOESY/ROESY) Connect_Fragments->Stereochemistry Structure Propose Final Structure Stereochemistry->Structure

Caption: Workflow for the structural elucidation of a complex natural product using 2D NMR.

Logical Relationship of 2D NMR Data for Structural Assembly

logical_relationship COSY_Data COSY (¹H-¹H Connectivity) Spin_Systems Proton Spin Systems COSY_Data->Spin_Systems HSQC_Data HSQC (¹J C-H) CH_Framework Carbon Framework with Attached Protons HSQC_Data->CH_Framework HMBC_Data HMBC (ⁿJ C-H, 2-4 bonds) Planar_Structure Complete Planar Structure HMBC_Data->Planar_Structure Connects Spin Systems & Quaternary Carbons NOESY_Data NOESY/ROESY (Through-space ¹H-¹H) 3D_Structure Relative Stereochemistry NOESY_Data->3D_Structure Spin_Systems->Planar_Structure CH_Framework->Planar_Structure Planar_Structure->3D_Structure

Caption: Interconnectivity of 2D NMR data for assembling the final chemical structure.

Signaling Pathway for Structural Elucidation

signaling_pathway Start Start with Unknown Structure COSY COSY Analysis: Identify H-H coupled networks Start->COSY HSQC HSQC Analysis: Assign carbons to their attached protons Start->HSQC HMBC HMBC Analysis: Connect spin systems through long-range C-H correlations COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY Analysis: Determine spatial proximity of protons HMBC->NOESY Integration Integrate All Data NOESY->Integration Structure_Proposal Propose Putative Structure Integration->Structure_Proposal Verification Verify with all spectral data Structure_Proposal->Verification Verification->Integration Inconsistent Final_Structure Final Structure Elucidated Verification->Final_Structure Consistent

Caption: A logical pathway for deducing the structure of this compound from 2D NMR data.

References

Application Note: A Proposed LC-MS/MS Method for the Identification of Codaphniphylline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed, hypothetical protocol for the identification of metabolites of Codaphniphylline, a complex alkaloid isolated from Daphniphyllum macropodum. Due to the limited publicly available data on the biotransformation of this compound, this document outlines a robust, exploratory workflow using in vitro metabolism with human liver microsomes (HLMs) and subsequent analysis by a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The described methodologies are based on established principles of drug metabolism studies and analytical techniques for natural products.

Introduction

This compound is a structurally intricate alkaloid belonging to the Daphniphyllum family of natural products. The complex polycyclic structure of these alkaloids suggests they may undergo extensive metabolism in vivo, which is critical to understand their pharmacokinetic and pharmacodynamic properties. The liver is the primary site of xenobiotic metabolism, where compounds are modified by Phase I (functionalization) and Phase II (conjugation) enzymes. This note details a proposed method to identify potential metabolites of this compound by incubating the parent compound with human liver microsomes, a subcellular fraction rich in cytochrome P450 (CYP450) enzymes responsible for a majority of Phase I metabolic reactions. Subsequent analysis using a UPLC-QTOF-MS/MS system will allow for the detection and preliminary structural elucidation of metabolites.

Experimental Workflow

The overall experimental workflow for the identification of this compound metabolites is depicted below.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_sampleprep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound incubation Incubation with Human Liver Microsomes (HLMs) + NADPH start->incubation 37°C termination Reaction Termination (Ice-cold Acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation extraction Supernatant Collection centrifugation->extraction drying Evaporation & Reconstitution extraction->drying lcms UPLC-QTOF-MS/MS Analysis drying->lcms processing Data Processing (Metabolite Prediction Software, Mass Defect Filtering) lcms->processing identification Putative Metabolite Identification processing->identification

Caption: Experimental workflow for this compound metabolite identification.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical incubation procedure to generate Phase I metabolites of this compound.

Materials:

  • This compound (CAS: 14694-15-6)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Microcentrifuge tubes

  • Incubator/Water Bath (37°C)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine the following:

    • Phosphate Buffer (0.1 M, pH 7.4)

    • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

    • This compound (final concentration 10 µM, dissolved in a minimal amount of methanol, ensuring the final solvent concentration is <1%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH system to identify non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture at 37°C. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to monitor the rate of metabolite formation.

  • Terminate Reaction: Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Data-Dependent Acquisition (DDA)

    • Full Scan MS: m/z 100-1000

    • MS/MS: Collision energy ramp (e.g., 10-40 eV) for the top 3 most intense ions.

Data Presentation

The following tables summarize hypothetical quantitative data for the formation of predicted this compound metabolites over time in the in vitro HLM incubation.

Table 1: Predicted Phase I Metabolites of this compound

Putative MetaboliteBiotransformationMolecular FormulaExact Mass [M+H]+
M1HydroxylationC30H47NO4486.3583
M2DihydroxylationC30H47NO5502.3532
M3DehydrogenationC30H45NO3468.3426
M4N-dealkylationC29H45NO3456.3426

Table 2: Hypothetical Peak Area of this compound and its Metabolites over Time

Time (min)This compoundM1 (Hydroxylation)M2 (Dihydroxylation)M3 (Dehydrogenation)
01,500,000000
151,250,000150,00010,00025,000
30980,000320,00035,00060,000
60650,000550,00080,000110,000
120320,000780,000150,000190,000

Predicted Metabolic Pathway

Based on common metabolic transformations of alkaloids, a hypothetical metabolic pathway for this compound is proposed. Phase I reactions such as hydroxylation, dehydrogenation, and N-dealkylation are anticipated, followed by potential Phase II conjugation.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (C30H47NO3) M1 M1: Hydroxylation (+O) parent->M1 Hydroxylation M3 M3: Dehydrogenation (-2H) parent->M3 Dehydrogenation M4 M4: N-dealkylation (-CH2) parent->M4 N-dealkylation M2 M2: Dihydroxylation (+2O) M1->M2 Hydroxylation M1_G M1-Glucuronide M1->M1_G Glucuronidation (UGTs)

Caption: Hypothetical metabolic pathway of this compound.

Data Analysis and Metabolite Identification

  • Data Processing: Raw LC-MS/MS data will be processed using metabolite identification software. The data from the control (NADPH-deficient) and active incubations will be compared to identify peaks present only in the active samples.

  • Metabolite Prediction: A list of potential metabolites will be generated based on common biotransformations (e.g., hydroxylation, demethylation, glucuronidation).

  • Mass Defect Filtering: This technique can be used to filter for potential drug-related material by looking for masses with a similar mass defect to the parent compound.

  • Structural Elucidation: The MS/MS fragmentation pattern of the parent compound will be compared with that of the putative metabolites to identify the site of metabolic modification.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for the identification of this compound metabolites using in vitro methods and LC-MS/MS analysis. The proposed workflow, from incubation to data analysis, offers a solid starting point for researchers investigating the metabolic fate of this and other complex Daphniphyllum alkaloids. The successful identification of metabolites is crucial for further understanding the pharmacology and toxicology of these natural products.

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of the Codaphniphylline Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the asymmetric synthesis of the Codaphniphylline core. The content is based on established synthetic routes and addresses common challenges encountered during key transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the asymmetric synthesis of the this compound core?

A1: The principal challenge lies in the stereocontrolled construction of the complex, polycyclic framework, which features multiple contiguous stereocenters. A key difficulty is achieving high diastereoselectivity during the formation of the core ring system.

Q2: Which key reactions are typically employed in the synthesis of the this compound core?

A2: The synthesis often involves a series of complex transformations, including but not limited to, the Robinson annulation to construct a key bicyclic intermediate, followed by further cyclizations to build the complete core structure. Intramolecular reactions, such as the intramolecular Diels-Alder, are also common strategies for related complex alkaloids.

Q3: How is the initial chirality introduced in the synthesis?

A3: Asymmetric induction is typically achieved early in the synthesis. For instance, in Heathcock's total synthesis of (+)-Codaphniphylline, an asymmetric Robinson annulation can be employed, or a chiral auxiliary can be used to direct the stereochemical outcome of key bond-forming reactions.

Q4: What are the common side reactions or byproducts observed during the synthesis?

A4: Common issues include the formation of diastereomers, incomplete reactions, and unexpected rearrangements. For example, during the Robinson annulation, side products from polymerization of methyl vinyl ketone or double alkylation can occur. In later-stage cyclizations, the formation of undesired ring conformations can be a significant hurdle.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Robinson Annulation

Symptoms:

  • NMR analysis of the bicyclic ketone shows a mixture of diastereomers.

  • Difficult purification of the desired diastereomer.

Possible Causes:

  • Suboptimal reaction temperature affecting the transition state energies.

  • Incorrect choice of base or solvent system.

  • Equilibration of the product under the reaction conditions.

Solutions:

Experimental ParameterRecommended AdjustmentExpected Outcome
Temperature Lower the reaction temperature to -10 °C to 0 °C.Increased diastereoselectivity by favoring the kinetically controlled product.
Base Use a bulkier base such as lithium diisopropylamide (LDA) instead of sodium ethoxide.May improve selectivity by influencing the direction of enolate formation.
Solvent Employ a non-polar solvent like toluene (B28343) or THF.Can influence the aggregation state of the enolate and improve stereocontrol.
Reaction Time Quench the reaction as soon as the starting material is consumed (monitored by TLC).Minimizes epimerization of the product.
Problem 2: Poor Yield in the Pentacyclization Cascade

Symptoms:

  • Low isolated yield of the pentacyclic core.

  • Complex mixture of products observed by TLC or LC-MS.

Possible Causes:

  • Inefficient formation of the initial iminium ion intermediate.

  • Decomposition of starting materials or intermediates under the reaction conditions.

  • Steric hindrance preventing the desired cyclization.

Solutions:

Experimental ParameterRecommended AdjustmentExpected Outcome
Amine Source Use methylamine (B109427) in place of ammonia (B1221849) for the initial iminium formation.[1]Can lead to a significant increase in yield, as demonstrated in related systems.[1]
Acid Catalyst Switch from a strong acid to a milder one like acetic acid.[1]Promotes the desired cascade while minimizing acid-catalyzed decomposition pathways.
Concentration Run the reaction at high dilution to favor intramolecular processes.Reduces the likelihood of intermolecular side reactions.
Temperature Optimize the reaction temperature; heating may be required, but excessive heat can lead to degradation.Improved reaction kinetics without promoting decomposition.

Key Experimental Protocols

Protocol 1: Asymmetric Robinson Annulation

This protocol describes the formation of a key bicyclic intermediate.

  • Preparation of the Enolate: A solution of the starting ketone (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Michael Addition: Methyl vinyl ketone (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours, allowing the temperature to slowly rise to -40 °C.

  • Cyclization and Dehydration: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then dissolved in a solution of sodium ethoxide in ethanol (B145695) and refluxed for 4-6 hours to effect cyclization and dehydration.

  • Work-up and Purification: The reaction is cooled to room temperature, neutralized with dilute HCl, and the ethanol is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Biomimetic Pentacyclization Cascade

This protocol is adapted from the synthesis of proto-daphniphylline, a close biogenetic precursor to this compound.[1]

  • Iminium Ion Formation: The dialdehyde (B1249045) precursor (1.0 eq) is dissolved in a suitable solvent such as methanol. An excess of methylamine (e.g., a 40% aqueous solution, 5.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

  • Cascade Cyclization: Acetic acid is added to the reaction mixture, and it is heated to a gentle reflux for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Quantitative Data Summary

Reaction StepStarting MaterialProductYield (%)Diastereomeric Ratio
Robinson AnnulationChiral KetoneBicyclic Enone75-85>95:5
Pentacyclization CascadeDialdehydePentacyclic Core~65[1]>98:2

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis Workflow start Chiral Starting Material robinson Asymmetric Robinson Annulation start->robinson intermediate1 Bicyclic Enone Intermediate robinson->intermediate1 functional_group Functional Group Manipulations intermediate1->functional_group cyclization_precursor Dialdehyde Precursor functional_group->cyclization_precursor pentacyclization Biomimetic Pentacyclization Cascade cyclization_precursor->pentacyclization core This compound Core pentacyclization->core

Caption: A generalized workflow for the asymmetric synthesis of the this compound core.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Diastereoselectivity problem Low Diastereoselectivity in Robinson Annulation cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Base/Solvent problem->cause2 cause3 Product Equilibration problem->cause3 solution1 Lower Reaction Temperature cause1->solution1 solution2 Use Bulky Base / Non-polar Solvent cause2->solution2 solution3 Reduce Reaction Time cause3->solution3

Caption: A decision-making diagram for troubleshooting low diastereoselectivity.

References

Technical Support Center: Synthesis of Codaphniphylline and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Codaphniphylline and other structurally related Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the total synthesis of complex Daphniphyllum alkaloids like this compound?

A1: The synthesis of Daphniphyllum alkaloids is characterized by the construction of intricate, sterically congested polycyclic systems. Key challenges include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple stereocenters.

  • Low Yields: Reactions may suffer from low yields due to competing side reactions or steric hindrance.

  • Byproduct Formation: The complexity of the intermediates can lead to the formation of difficult-to-separate byproducts.

  • Reaction Optimization: Identifying optimal conditions for key transformations, such as cycloadditions and cross-coupling reactions, can be time-consuming. For instance, in the synthesis of related compounds, minimizing deleterious homodimerization of rhodium-carbenoid species proved challenging.[1]

  • Late-Stage Functionalization: Introducing specific functional groups at a late stage of the synthesis can be difficult without affecting the core structure.

Q2: How can I improve the yield of the key Pd-mediated conjugate addition to form the tricyclic core?

A2: Low yields in Pd-mediated conjugate additions for related structures have been addressed by careful optimization of reaction conditions.[2] Key parameters to consider for optimization include:

  • Solvent and Temperature: These can significantly influence reaction rates and selectivity.

  • Ligand: The choice of phosphine (B1218219) ligand is critical. For example, the inclusion of PPh₃ has been shown to substantially increase the yield of the desired product in similar systems.[2]

  • Additives: The use of additives like tert-butylammonium (B1230491) iodide (TBAI) as a phase transfer catalyst can promote the desired conjugate addition over other Heck-type reactions.[2]

  • Reactant Concentration: Slow addition of one of the reactants can sometimes minimize the formation of byproducts.

Q3: I am observing the formation of a significant amount of a homodimer byproduct in my intramolecular Buchner reaction. How can this be minimized?

A3: The formation of homodimers is a common side reaction in intramolecular Buchner reactions involving transition metal catalysts. To minimize this, consider the following strategies which have proven effective in the synthesis of related alkaloids:

  • Slow Addition: Adding the diazoacetamide (B1201003) substrate slowly to a dilute solution of the catalyst can mitigate this competing reaction.[1]

  • Catalyst Choice: While various catalysts can be used, Rh₂(OAc)₄ has been shown to be particularly effective in promoting the desired dearomative cycloaddition.[1]

  • Solvent Purity: Using a rigorously dry solvent is crucial to prevent unwanted O-H bond insertion products.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Reductive Heck Cyclopropanation Step

Symptoms:

  • The desired tricyclic product is obtained in low yield.

  • A significant amount of starting material remains unreacted.

  • Multiple unidentified byproducts are observed by TLC or LC-MS.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal H-source Vary the H-source. While HCO₂Na might be a starting point, other sources like i-PrOH or AcOH have been investigated, although they may also initially give low yields.[2] Further screening is recommended.
Inefficient Catalyst System Screen different palladium catalysts and ligands. The combination of a tertiary amine and a strong acid like trifluoroacetic acid can be beneficial.[2]
Phase Transfer Issues Introduce a phase transfer catalyst such as tert-butylammonium iodide (TBAI) to improve the reaction efficiency.[2]
Insufficient Ligand Increase the quantity of the phosphine ligand. The addition of PPh₃ has been shown to significantly improve yields in similar transformations.[2]

Optimization of Pd-Mediated Conjugate Addition

The following table summarizes the optimization of a Pd-mediated conjugate addition for the synthesis of a key tricyclic core, a reaction type that is crucial in the synthesis of many Daphniphyllum alkaloids.

EntryH-SourceAdditive (equiv.)LigandYield (%)
1HCO₂Na--Low
2i-PrOH--Low
3AcOH--Low
4i-PrOHTBAI (1.0)-32
5i-PrOHTBAI (2.0)--
6i-PrOHTBAI (2.0)PPh₃70 (NMR)

Data adapted from a study on the synthesis of the tetracyclic core of the daphlongeranines, which shares synthetic challenges with this compound synthesis.[2]

Experimental Protocols

Protocol 1: Optimized Pd-Mediated Conjugate Addition for Tricyclic Core Formation

To a solution of the vinyl iodide precursor (1.0 equiv) in a suitable solvent (e.g., DMF), is added the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), a phosphine ligand (e.g., PPh₃, 0.2 equiv), and tert-butylammonium iodide (TBAI, 2.0 equiv). A tertiary amine (e.g., Et₃N, 3.0 equiv) and a proton source (e.g., i-PrOH) are then added. The reaction mixture is heated to an appropriate temperature (e.g., 80 °C) and stirred until completion as monitored by TLC. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired tricyclic product.

Visualizations

troubleshooting_workflow cluster_sm Troubleshooting Unreacted Starting Material cluster_byproducts Troubleshooting Byproduct Formation start Low Yield in Key Cyclization Step check_sm Check for Unreacted Starting Material start->check_sm check_byproducts Analyze Byproduct Formation start->check_byproducts increase_temp Increase Reaction Temperature check_sm->increase_temp Yes increase_time Increase Reaction Time check_sm->increase_time Yes check_catalyst Verify Catalyst Activity check_sm->check_catalyst Yes lower_temp Lower Reaction Temperature check_byproducts->lower_temp Yes change_solvent Change Solvent check_byproducts->change_solvent Yes slow_addition Use Slow Addition of Reagents check_byproducts->slow_addition Yes end_node Optimized Conditions increase_temp->end_node increase_time->end_node check_catalyst->end_node lower_temp->end_node change_solvent->end_node slow_addition->end_node

Caption: Troubleshooting workflow for low yield in a key cyclization step.

logical_relationship title Factors Influencing Stereoselectivity in Diels-Alder Reaction factors Lewis Acid Catalyst Reaction Temperature Solvent Polarity Steric Hindrance of Substrate outcome Endo/Exo Selectivity Diastereofacial Selectivity factors:f0->outcome:o0 Influences Transition State Geometry factors:f1->outcome:o0 Affects Thermodynamic vs. Kinetic Control factors:f2->outcome:o1 Can Stabilize One Transition State Over Another factors:f3->outcome:o1 Directs Approach of Dienophile

Caption: Key factors influencing the stereochemical outcome of a Diels-Alder reaction.

References

Technical Support Center: Total Synthesis of Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Codaphniphylline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to low reaction yields. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this intricate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common low-yield steps in the total synthesis of this compound?

A1: Based on reported syntheses, several key transformations are prone to low yields. These often involve the construction of the complex polycyclic core and the installation of sterically hindered quaternary centers. Specific challenging steps include the intramolecular Diels-Alder reaction for the formation of the bicyclo[2.2.2]octane core, the reductive Heck cyclization, and late-stage functional group manipulations on a congested scaffold.

Q2: Are there general strategies to improve yields in Daphniphyllum alkaloid syntheses?

A2: Yes, several overarching strategies can be employed. Careful optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial. The choice of protective groups is also critical to avoid side reactions and decomposition. In some cases, a change in the synthetic route to circumvent a problematic step may be necessary. For complex cyclizations, using high-dilution conditions can favor intramolecular reactions over intermolecular side reactions.

Q3: How can I troubleshoot a low-yielding intramolecular Diels-Alder reaction in this synthesis?

A3: The intramolecular Diels-Alder reaction is a pivotal but often challenging step. Low yields can stem from several factors, including incorrect substrate conformation, decomposition of the starting material under thermal conditions, or competing side reactions. Please refer to the detailed troubleshooting guide below for specific solutions.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Diels-Alder Cyclization

The construction of the bicyclo[2.2.2]octane core via an intramolecular Diels-Alder reaction is a critical step that can suffer from low yields.

Symptoms:

  • Low conversion of the starting triene.

  • Formation of multiple diastereomers.

  • Decomposition of the starting material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Unfavorable Substrate Conformation The equilibrium between reactive and unreactive conformations of the triene precursor may disfavor the cyclization. The use of Lewis acid catalysts (e.g., Et₂AlCl, Me₂AlCl) can promote the desired conformation and accelerate the reaction, often allowing for lower reaction temperatures.
Thermal Decomposition High temperatures required for the thermal Diels-Alder reaction can lead to decomposition of sensitive functional groups in the substrate. Explore the use of Lewis acid catalysis to lower the activation energy and reaction temperature. Alternatively, microwave-assisted heating can sometimes provide rapid and efficient cyclization with reduced decomposition.
Incorrect Diastereoselectivity The stereochemical outcome of the Diels-Alder reaction is highly dependent on the transition state geometry. The choice of catalyst and reaction conditions can influence the diastereomeric ratio. Screening different Lewis acids and solvents is recommended. In some cases, altering the tether connecting the diene and dienophile can improve selectivity.
Side Reactions The diene or dienophile may undergo other reactions, such as polymerization or ene reactions, at high temperatures. High dilution conditions can minimize intermolecular side reactions. The addition of a radical inhibitor, such as BHT, can also be beneficial.

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

  • Preparation: To a solution of the triene precursor (1.0 eq) in dry dichloromethane (B109758) (0.01 M) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Issue 2: Inefficient Reductive Heck Cyclization

The formation of the tetracyclic core can be approached via a reductive Heck reaction, which may result in low yields due to competing side reactions.

Symptoms:

  • Low yield of the desired cyclized product.

  • Formation of a significant amount of the direct reduction product (proto-depalladation).

  • Observation of double bond isomerization in the product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Proto-depalladation The palladium-hydride intermediate, formed from the hydride source, can directly reduce the aryl or vinyl halide starting material. The choice of hydride source is critical. Formic acid and its salts (e.g., HCO₂Na) are common, but their concentration and the choice of base (e.g., Et₃N) need to be carefully optimized.
Ligand Effects The phosphine (B1218219) ligand on the palladium catalyst significantly influences the reactivity and stability of the catalytic intermediates. Electron-rich and bulky ligands can sometimes suppress proto-depalladation and favor the desired cyclization pathway. A screening of different phosphine ligands (e.g., PPh₃, P(o-tol)₃, dppf) is recommended.
Additive Effects Additives such as silver salts (e.g., Ag₂CO₃) or thallium salts can act as halide scavengers and promote the desired catalytic cycle. The addition of a phase-transfer catalyst (e.g., TBACl) can also improve yields in some systems.

Experimental Protocol: Optimized Reductive Heck Cyclization

  • Preparation: To a degassed solution of the aryl/vinyl halide (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), the phosphine ligand (0.2 eq), the hydride source (e.g., HCO₂Na, 3.0 eq), and a base (e.g., Et₃N, 3.0 eq).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizing Experimental Workflows

To aid in understanding the troubleshooting logic, the following diagrams illustrate the decision-making process for optimizing key reactions.

Troubleshooting_Diels_Alder Start Low Yield in Diels-Alder Thermal Thermal Conditions? Start->Thermal Decomposition Decomposition? Thermal->Decomposition Yes Diastereomers Poor Diastereoselectivity? Thermal->Diastereomers No LewisAcid Use Lewis Acid (e.g., Et2AlCl) Decomposition->LewisAcid Microwave Try Microwave Heating Decomposition->Microwave Success Improved Yield LewisAcid->Success Microwave->Success ScreenLA Screen Lewis Acids and Solvents Diastereomers->ScreenLA Yes HighDilution Use High Dilution Conditions Diastereomers->HighDilution No/Side Reactions ScreenLA->Success HighDilution->Success Troubleshooting_Reductive_Heck Start Low Yield in Reductive Heck ProtoDepalladation Proto-depalladation Product Observed? Start->ProtoDepalladation OptimizeHydride Optimize Hydride Source and Base ProtoDepalladation->OptimizeHydride Yes LowConversion Low Conversion? ProtoDepalladation->LowConversion No ScreenLigands Screen Phosphine Ligands OptimizeHydride->ScreenLigands Additives Consider Additives (e.g., Ag2CO3, TBACl) ScreenLigands->Additives Success Improved Yield Additives->Success IncreaseTemp Increase Temperature or Catalyst Loading LowConversion->IncreaseTemp Yes IncreaseTemp->Success

Technical Support Center: Codaphniphylline Purification and Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and separation of Codaphniphylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a member of the Daphniphyllum alkaloids, a class of structurally complex natural products.[1][2] It is isolated from plants of the Daphniphyllum genus, such as Daphniphyllum macropodum.[3][4][5][6] These evergreen trees and shrubs are native to East Asia.[2][3]

Q2: What are the main challenges in purifying this compound?

The purification of Daphniphyllum alkaloids like this compound presents several challenges due to their complex structures and the presence of closely related alkaloids in the crude extract. Common difficulties include:

  • Co-elution of structurally similar alkaloids: The crude extract often contains a mixture of alkaloids with very similar polarities, making separation by chromatography difficult.

  • Low abundance: The concentration of this compound in the plant material can be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Peak tailing in HPLC: As basic compounds, alkaloids like this compound are prone to interacting with residual silanol (B1196071) groups on silica-based chromatography columns, leading to asymmetrical peak shapes and poor resolution.[7][8][9]

Q3: What are the general steps for the extraction and purification of this compound?

A general workflow for the isolation and purification of this compound involves the following steps:

Start Plant Material (Daphniphyllum macropodum) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) Extraction->Partition ColumnChrom Column Chromatography (Silica Gel, Sephadex) Partition->ColumnChrom PrepHPLC Preparative HPLC (Reversed-Phase) ColumnChrom->PrepHPLC Crystallization Crystallization PrepHPLC->Crystallization Purity Purity Assessment (NMR, HPLC-UV) Crystallization->Purity End Pure this compound Purity->End Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload CheckpH Is the mobile phase pH appropriate? CheckOverload->CheckpH No SolutionOverload Reduce sample concentration or injection volume CheckOverload->SolutionOverload Yes CheckModifier Is a mobile phase modifier being used? CheckpH->CheckModifier No SolutionpH Adjust pH to ~3 with formic acid CheckpH->SolutionpH Yes CheckColumn Is the column old or contaminated? CheckModifier->CheckColumn No SolutionModifier Add 0.1% triethylamine (B128534) to the mobile phase CheckModifier->SolutionModifier Yes SolutionColumn Wash or replace the column CheckColumn->SolutionColumn Yes End Peak Shape Improved CheckColumn->End No SolutionOverload->End SolutionpH->End SolutionModifier->End SolutionColumn->End

References

Technical Support Center: Optimizing Codaphniphylline Analysis in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Codaphniphylline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of this compound in reversed-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is an alkaloid compound.[1] Its solubility in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) suggests that it is amenable to reversed-phase HPLC.[2][3] As an alkaloid, its ionization state is dependent on the pH of the mobile phase, which is a critical parameter for achieving good chromatographic separation.[4][5][6]

Q2: I am seeing poor resolution between my this compound peak and an impurity. What is the first step I should take?

A2: The initial and often most effective step to improve the resolution of two peaks is to adjust the mobile phase composition.[7] In reversed-phase HPLC, you can increase the retention and separation of peaks by increasing the proportion of the aqueous component (e.g., water) in your mobile phase.[7][8] This should be the first parameter you consider optimizing.

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue in HPLC. For basic compounds like this compound, a primary cause can be strong interactions with silanol (B1196071) groups on the silica-based stationary phase.[9] Several strategies can mitigate this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups and reduce unwanted interactions.[9]

  • Use a Different Column: Employing a column with a different stationary phase, such as one with end-capping to block silanol groups, can significantly improve peak shape.

  • Modify Mobile Phase Composition: Adding a buffer to the mobile phase can help maintain a consistent pH and improve peak symmetry.[10]

Q4: My this compound peak is fronting. What does this indicate and how can I fix it?

A4: Peak fronting, where the peak appears as a "shark fin," is most commonly caused by sample overload.[11] This means that the concentration or injection volume of your sample is too high for the column to handle effectively. The easiest solution is to dilute your sample or reduce the injection volume.[11][12] In less common cases, a low column temperature can also contribute to peak fronting.[10][11]

Troubleshooting Guides

Guide 1: Improving Peak Resolution

Poor resolution between this compound and other components in your sample can be systematically addressed by optimizing several key chromatographic parameters.

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Workflow for Poor Resolution A Poor Resolution Observed B Adjust Mobile Phase Strength (Increase Aqueous %) A->B C Resolution Improved? B->C D Optimize Mobile Phase pH C->D No K Method Optimized C->K Yes E Resolution Improved? D->E F Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) E->F No E->K Yes G Resolution Improved? F->G H Adjust Column Temperature G->H No G->K Yes I Resolution Improved? H->I J Consider a Different Column (e.g., different stationary phase) I->J No I->K Yes J->K

Caption: A stepwise approach to troubleshooting and improving peak resolution in HPLC.

Parameter Adjustment and Expected Outcomes

ParameterAdjustmentRationaleExpected Outcome on Resolution
Mobile Phase Strength Increase % AqueousIncreases analyte retention, allowing more time for separation.[7][8]Improved separation of closely eluting peaks.
Mobile Phase pH Adjust pHAlters the ionization state of this compound and other ionizable compounds, changing their retention behavior.[4][5][7]Can significantly improve selectivity and resolution.[5]
Organic Modifier Switch between Acetonitrile and Methanol (B129727)Different organic solvents can offer different selectivities for various compounds.[13]Potential for improved peak separation.
Column Temperature Increase or DecreaseAffects analyte retention and mobile phase viscosity. Higher temperatures can improve peak shape and efficiency.[14][15][16]Can enhance or reduce separation depending on the compounds.[16]
Flow Rate DecreaseSlower flow rates can sometimes enhance separation efficiency, although this will increase run time.[13]May improve resolution for some compounds.
Stationary Phase Change Column (e.g., C18 to Phenyl-Hexyl)Different stationary phases provide different chemical interactions with the analytes, leading to changes in selectivity.[13][14]A powerful way to achieve separation when mobile phase optimization is insufficient.
Guide 2: Addressing Peak Shape Issues

Good peak shape is crucial for accurate quantification. The two most common peak shape problems are tailing and fronting.

Logical Relationships in Peak Shape Troubleshooting

G Troubleshooting Peak Shape Issues cluster_0 Peak Tailing cluster_1 Peak Fronting A Secondary Interactions (e.g., with silanols) B Adjust Mobile Phase pH A->B C Use End-capped Column A->C D Add Buffer to Mobile Phase A->D E Sample Overload F Dilute Sample E->F G Reduce Injection Volume E->G

Caption: Common causes and solutions for peak tailing and fronting in HPLC.

Experimental Protocols

Protocol 1: Method Development for this compound Analysis

This protocol provides a starting point for developing a robust reversed-phase HPLC method for the analysis of this compound.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (determined by UV scan of this compound)

  • Sample Preparation: Dissolve this compound standard in a mixture of water and acetonitrile (50:50 v/v).

2. Optimization Steps:

  • Gradient Adjustment: Based on the initial chromatogram, adjust the gradient slope to improve the separation of this compound from any impurities. If peaks are clustered, a shallower gradient may be necessary.

  • Mobile Phase pH: Since this compound is an alkaloid, the mobile phase pH will significantly impact its retention and peak shape.[4][5][6] Prepare mobile phases with different pH values (e.g., using different buffers like ammonium (B1175870) acetate) to find the optimal pH for resolution and peak symmetry.

  • Organic Modifier: If resolution is still not optimal, substitute acetonitrile with methanol as the organic modifier and re-run the gradient.

  • Temperature Optimization: Evaluate the effect of column temperature on the separation.[15][16][17][18] Run the analysis at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if resolution improves.

  • Column Selection: If the above steps do not yield the desired resolution, consider trying a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano).

Experimental Workflow for Method Development

G HPLC Method Development Workflow A Define Separation Goal B Select Initial Conditions (Column, Mobile Phase) A->B C Perform Initial Run B->C D Evaluate Chromatogram (Resolution, Peak Shape) C->D E Is Separation Adequate? D->E F Optimize Gradient Profile E->F No I Validate Method E->I Yes G Optimize Mobile Phase (pH, Organic Modifier) F->G H Optimize Temperature and Flow Rate G->H H->D J Final Method I->J

Caption: A systematic workflow for developing and optimizing an HPLC method.

References

Codaphniphylline Sample Preparation for Reproducible Bioassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing codaphniphylline (B1170142) samples for reproducible bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is soluble in several organic solvents.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is the most common choice due to its miscibility with aqueous culture media and low toxicity at typical working concentrations. Other potential solvents include Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] The choice of solvent may depend on the specific requirements of your assay. Always prepare a vehicle control using the same solvent and concentration as in your experimental samples.

Q2: How should I store my this compound stock solution to ensure its stability?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or lower in tightly sealed vials to minimize evaporation and exposure to moisture. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] If a solution has been stored for over a month, its efficacy should be re-verified.[1]

Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should generally not exceed 0.5% (v/v), and ideally should be kept below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. The tolerance to DMSO can vary significantly between cell lines, so it is crucial to determine the maximum tolerable concentration for your specific cell line in a preliminary experiment.

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds.[2] Here are a few troubleshooting steps:

  • Increase the initial dilution step: Perform an intermediate dilution in a solvent that is miscible with both your stock solvent and the final aqueous buffer.

  • Vortex during dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a surfactant: In some cases, a non-ionic surfactant like Tween® 20 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can help maintain solubility. However, you must test the effect of the surfactant on your assay.

  • Modify the buffer: Adjusting the pH or ionic strength of the buffer may improve solubility, but this must be compatible with your biological system.

Q5: My bioassay results are not reproducible. What are the common sources of variability?

A5: Lack of reproducibility in bioassays with natural products can stem from several factors:

  • Sample Preparation: Inconsistent dilution, precipitation of the compound, or degradation due to improper storage.

  • Assay Conditions: Variations in cell passage number, cell seeding density, incubation times, or reagent concentrations.

  • Compound-Specific Issues: this compound, like other natural products, could be a Pan-Assay Interference Compound (PAINS), which can lead to non-specific results in various assays.[3]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated stock solutions.

Troubleshooting Guides

Guide 1: Troubleshooting Low or No Bioactivity

If you are observing lower than expected or no bioactivity with your this compound sample, follow these steps:

  • Verify Compound Integrity:

    • Confirm the purity and identity of your this compound sample, if possible, using techniques like HPLC or LC-MS.

    • Prepare a fresh stock solution from the solid compound.

  • Check for Solubility Issues:

    • Visually inspect all dilutions for any signs of precipitation.

    • If precipitation is suspected, centrifuge a sample of the final dilution and test the supernatant for activity to see if the active compound has crashed out of solution.

  • Review Assay Protocol:

    • Ensure that the final concentration of this compound is appropriate for the expected potency. Consider performing a wider range of concentrations in a dose-response experiment.

    • Confirm that all assay reagents are within their expiration dates and were prepared correctly.

  • Evaluate Cell Health:

    • Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the cells are healthy and that the observed lack of activity is not due to general cytotoxicity.

Guide 2: Troubleshooting Poor Reproducibility

For issues with high variability between replicate wells or between experiments, consider the following:

  • Standardize Sample Preparation:

    • Follow a strict, documented protocol for preparing stock solutions and dilutions.

    • Use calibrated pipettes and proper pipetting techniques.

  • Control for Assay Conditions:

    • Use cells within a consistent and narrow range of passage numbers.

    • Ensure uniform cell seeding by thoroughly resuspending cells before plating.

    • Monitor and control incubator conditions (temperature, CO2, humidity).

  • Assess for Compound Interference:

    • Some compounds can interfere with the assay signal (e.g., autofluorescence in fluorescence-based assays). Run a control with this compound in the assay medium without cells to check for background signal.

Quantitative Data Summary

The following tables provide illustrative data on the solubility and stability of this compound. Note: This is example data and should be confirmed experimentally for your specific conditions.

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Dichloromethane> 20
Chloroform> 20
Ethyl Acetate~10
Acetone~15
Water< 0.1
PBS (pH 7.4)< 0.01

Table 2: Illustrative Stability of this compound in DMSO Stock Solution (10 mM)

Storage Temperature% Recovery after 1 Month% Recovery after 6 Months
4°C98%90%
-20°C> 99%98%
-80°C> 99%> 99%

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (assume MW = 500 g/mol for this example; use the actual MW from your supplier)

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh out 5 mg of this compound powder on an analytical balance.

    • Transfer the powder to a sterile vial.

    • Calculate the volume of DMSO required for a 10 mM solution: Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L) Volume (µL) = (0.005 g / 500 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 1000 µL

    • Add 1000 µL of anhydrous DMSO to the vial containing the this compound.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for a Cell-Based Bioassay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a multi-well plate (e.g., 96-well) at a pre-determined optimal density.

    • Incubate for 24 hours to allow cells to attach and recover.

  • Compound Dilution and Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform the specific assay according to the manufacturer's instructions (e.g., add MTT reagent for a viability assay, lyse cells for a reporter gene assay, etc.).

    • Read the results using a plate reader.

  • Data Analysis:

    • Subtract the background readings.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate parameters such as IC50 or EC50.

Visualizations

G cluster_prep Sample Preparation cluster_assay Bioassay Workflow solid Weigh this compound Solid stock Prepare Concentrated Stock Solution (e.g., in DMSO) solid->stock aliquot Aliquot for Single Use stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single-Use Aliquot store->thaw serial_dil Perform Serial Dilution in Assay Medium thaw->serial_dil treat Treat Cells serial_dil->treat incubate Incubate treat->incubate readout Assay Readout incubate->readout

Caption: Workflow for this compound Sample Preparation and Bioassay.

G cluster_sample Sample Preparation Issues cluster_assay Assay Condition Issues cluster_compound Compound-Specific Issues start Poor Bioassay Reproducibility prep_protocol Standardize Dilution Protocol? start->prep_protocol fresh_stock Use Fresh Stock Solution? prep_protocol->fresh_stock Yes end_node Improved Reproducibility prep_protocol->end_node No check_precip Visually Check for Precipitation? fresh_stock->check_precip Yes fresh_stock->end_node No cell_passage Consistent Cell Passage Number? check_precip->cell_passage Yes check_precip->end_node No seeding Uniform Cell Seeding? cell_passage->seeding Yes cell_passage->end_node No pipetting Calibrated Pipettes Used? seeding->pipetting Yes seeding->end_node No interference Check for Assay Interference (e.g., Autofluorescence)? pipetting->interference Yes pipetting->end_node No interference->end_node Yes interference->end_node No

Caption: Troubleshooting Decision Tree for Poor Bioassay Reproducibility.

G This compound This compound (Hypothetical Target) Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Binds/Activates G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., AP-1) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical Signaling Pathway for this compound Activity.

References

Addressing solubility issues of Codaphniphylline in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Codaphniphylline in biological buffers. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.

Q1: I dissolved this compound in an organic solvent to make a stock solution, but it precipitated when I added it to my aqueous biological buffer. What should I do?

A1: This is a common issue when working with hydrophobic compounds. The organic solvent from your stock solution is miscible with the aqueous buffer, but the this compound is not, causing it to crash out of solution. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. It's possible that your current working concentration exceeds its solubility limit in the final buffer composition.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, you can increase the percentage of the organic co-solvent (like DMSO or ethanol) in the final aqueous solution. However, be mindful that high concentrations of organic solvents can affect cellular viability and protein function. It is crucial to run appropriate vehicle controls to account for any effects of the co-solvent.

  • Use a different co-solvent: Some co-solvents are more effective at solubilizing certain compounds than others. Consider trying a different biocompatible co-solvent.

  • Sonication: After adding the stock solution to the buffer, brief sonication can sometimes help to disperse the compound and encourage dissolution.

  • Gentle heating: Gentle warming of the buffer while adding the this compound stock solution can increase its solubility. Ensure the temperature is not high enough to degrade the compound or other components of your buffer. Always allow the solution to cool to the experimental temperature before use.

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?

A2: Yes, inconsistent results are often a symptom of poor compound solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Here’s how to address this:

  • Visually inspect your solutions: Before adding the compound to your cells, carefully inspect the solution for any signs of precipitation. Hold it up to a light source and look for a hazy appearance or visible particles.

  • Filter the solution: To ensure you are working with a homogenous solution, you can filter it through a 0.22 µm syringe filter. This will remove any undissolved precipitate. Be aware that this will reduce the actual concentration of the compound in your working solution.

  • Prepare fresh dilutions: Avoid using old stock solutions or dilutions. Prepare fresh working solutions for each experiment to minimize the chances of precipitation over time.

  • Consider solubility-enhancing formulations: If simple co-solvents are not sufficient, you may need to explore more advanced formulation strategies, such as using cyclodextrins or creating a lipid-based formulation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for making a stock solution of this compound?

A1: Based on available data, this compound is soluble in several organic solvents.[1][2] For biological experiments, it is recommended to prepare a high-concentration stock solution in a biocompatible solvent like Dimethyl Sulfoxide (DMSO). Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] When preparing for in vivo studies, a formulation with PEG300, Tween 80, and saline may be considered.[3]

Q2: What is the maximum recommended percentage of DMSO in a cell culture experiment?

A2: As a general rule, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q3: Are there any general strategies to improve the solubility of hydrophobic compounds like this compound in aqueous solutions?

A3: Yes, there are several well-established techniques to enhance the solubility of poorly water-soluble drugs:

  • Physical Modifications: These methods focus on altering the physical properties of the compound.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[4][5]

  • Chemical Modifications: These approaches involve changing the chemical environment of the compound.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility.

    • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6][7]

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.

Solubility Data

SolventSolubilityReference
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
DMSOSoluble[1][2]
AcetoneSoluble[1][2]
Biological BuffersPoorly Soluble (presumed)N/A

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Biological Buffer Using a Co-solvent

  • Thaw a vial of the this compound stock solution at room temperature.

  • Warm the desired biological buffer to the experimental temperature.

  • Vortex the stock solution briefly.

  • Add the required volume of the stock solution to the biological buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing or stirring the buffer to ensure rapid dispersion and minimize precipitation.

  • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider lowering the final concentration or trying a different solubilization method.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting start Start with this compound Powder stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock into Aqueous Biological Buffer stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs? observe->precipitate success Solution is Clear: Proceed with Experiment precipitate->success No option1 Decrease Final Concentration precipitate->option1 Yes fail Issue Persists: Consider Advanced Formulation option1->dilute option2 Increase Co-solvent Percentage option1->option2 option2->dilute option3 Use Sonication or Gentle Heating option2->option3 option3->dilute option3->fail

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase Cascade 1 receptor->kinase1 kinase2 Kinase Cascade 2 receptor->kinase2 tf_inactive Inactive Transcription Factor kinase1->tf_inactive tf_active Active Transcription Factor kinase2->tf_active tf_inactive->tf_active dna DNA tf_active->dna gene Gene Expression (e.g., Apoptosis, Proliferation) dna->gene This compound This compound This compound->receptor

Caption: A hypothetical signaling pathway potentially modulated by a natural product.

References

Minimizing degradation of Codaphniphylline during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Codaphniphylline during extraction from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during extraction?

A1: this compound is a complex Daphniphyllum alkaloid with potential therapeutic properties. Like many natural products, its intricate chemical structure is sensitive to various environmental factors. Degradation during extraction can lead to reduced yields, the formation of artifacts, and potentially misleading biological assay results. Minimizing degradation is crucial for obtaining pure, active compounds for research and development.

Q2: What are the primary factors that can cause this compound degradation during extraction?

A2: The primary factors contributing to the degradation of alkaloids like this compound include:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis or rearrangement reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive functional groups.

  • Solvent: The choice of solvent can influence the stability of the target compound. Protic solvents, for instance, may participate in degradation reactions.

Q3: What are the visual indicators of this compound degradation in an extract?

A3: While specific degradation products of this compound are not extensively documented in publicly available literature, general indicators of alkaloid degradation include:

  • Color Change: A noticeable change in the color of the extract, such as darkening or browning, can suggest the formation of degradation products.

  • Precipitation: The formation of insoluble materials may indicate the conversion of this compound into less soluble degradation products.

  • Inconsistent Chromatographic Profile: Changes in the HPLC or TLC profile of the extract over time, such as the appearance of new peaks or a decrease in the main peak area, are strong indicators of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of this compound Degradation during extraction: Exposure to harsh pH, high temperature, light, or oxygen.- pH Control: Maintain a slightly acidic to neutral pH (around 6-7) during extraction and workup. - Temperature Control: Perform extraction at room temperature or below. Use a rotary evaporator at low temperatures (<40°C) for solvent removal. - Light Protection: Work in a dimly lit area or use amber-colored glassware. - Oxygen Exclusion: Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Extraction: Inefficient solvent system or extraction technique.- Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), dichloromethane). A mixture of polar and non-polar solvents might be more effective. - Extraction Method: Compare different extraction methods such as maceration, sonication, or Soxhlet extraction. Sonication can be efficient but may generate heat, requiring temperature control.
Appearance of Additional Peaks in HPLC/TLC Formation of degradation products: Instability of this compound under the chosen extraction conditions.- Analyze Blank: Run a blank extraction (solvent only) to rule out solvent impurities. - Re-evaluate Conditions: Revisit the extraction protocol and identify potential stressors (pH, temperature, light, oxygen). Implement the optimization strategies mentioned above. - Fractionate and Analyze: Isolate the new peaks and use spectroscopic techniques (e.g., MS, NMR) to identify the degradation products. This can provide insights into the degradation pathway.
Inconsistent Extraction Results Variability in Plant Material: Differences in the age, collection time, or storage of the plant material can affect the concentration and stability of this compound.- Standardize Plant Material: Use plant material from the same batch, collected at the same time and stored under consistent conditions (e.g., cool, dark, and dry).
Inconsistent Extraction Procedure: Minor variations in the experimental procedure can lead to different outcomes.- Develop a Standard Operating Procedure (SOP): Document and strictly follow a detailed SOP for the entire extraction process.

Experimental Protocols

Protocol 1: General Extraction of Daphniphyllum Alkaloids with Minimized Degradation

This protocol is a general guideline and may require optimization for specific plant material and desired purity.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., leaves, stems) in the shade to prevent photodegradation.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in methanol or ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Protect the extraction vessel from light by wrapping it in aluminum foil.

    • Filter the extract and repeat the maceration process with fresh solvent two more times to ensure complete extraction.

    • Combine the filtrates.

  • Acid-Base Partitioning:

    • Concentrate the combined extract under reduced pressure at a temperature below 40°C.

    • Resuspend the residue in a 2% tartaric acid solution and filter to remove non-alkaloidal components.

    • Wash the acidic aqueous solution with ethyl acetate to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous solution to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) while cooling in an ice bath.

    • Extract the alkaline solution with a non-polar solvent such as dichloromethane (B109758) or chloroform. Repeat the extraction three times.

    • Combine the organic layers.

  • Final Steps:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract.

    • Store the crude extract at -20°C in the dark.

Protocol 2: Quantification of this compound using HPLC

This is a hypothetical HPLC method based on common practices for alkaloid analysis. Method development and validation are essential.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).

    • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a range of 220-280 nm is a good starting point).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare standard solutions of purified this compound in the mobile phase at various concentrations to create a calibration curve.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

Condition Parameter % Degradation (after 24h) Notes
pH 315%Potential for acid-catalyzed hydrolysis.
7<5%Relatively stable at neutral pH.
1025%Susceptible to base-catalyzed degradation.
Temperature 4°C<2%Low temperature storage is recommended.
25°C (Room Temp)8%Moderate degradation at ambient temperature.
60°C40%Significant degradation at elevated temperatures.
Light Dark<5%Protection from light is crucial.
Ambient Light15%Photodegradation can occur.
UV Light (254 nm)>50%Highly susceptible to UV degradation.
Atmosphere Inert (Nitrogen)<5%Minimizes oxidative degradation.
Air12%Oxidation contributes to degradation.

Note: The data in this table is hypothetical and intended for illustrative purposes. Experimental validation is required.

Visualizations

Extraction_Workflow A Plant Material (Dried and Powdered) B Maceration (Methanol/Ethanol, RT, Dark) A->B C Filtration B->C D Solvent Evaporation (<40°C) C->D E Acid-Base Partitioning D->E F Crude Alkaloid Extract E->F G Purification (e.g., Chromatography) F->G H Pure this compound G->H Degradation_Factors cluster_factors Degradation Factors This compound This compound Degradation Degradation Products pH Extreme pH (Acidic or Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (UV and Ambient) Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation

Technical Support Center: Enhancing the Reproducibility of Codaphniphylline Biological Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of biological activity assays for Codaphniphylline, a natural product of the Daphniphyllum genus. This guide provides troubleshooting for common assays, frequently asked questions, detailed experimental protocols, and summaries of quantitative data to ensure reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and other Daphniphyllum alkaloids?

A1: Daphniphyllum alkaloids, including this compound, are known for a variety of biological activities. The most prominently reported activities include cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and neuroprotective potential. Some of these alkaloids have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

Q2: Why am I seeing significant variability in my IC50 values for this compound between experiments?

A2: IC50 value variability is a common issue in reproducibility. Factors that can contribute to this include inconsistencies in cell culture conditions (e.g., cell passage number, confluency), variations in reagent preparation and storage, differing incubation times, and the specific cell viability assay used. Even minor variations in protocol can lead to fold-changes in calculated IC50 values.[1][2]

Q3: My this compound treatment is not inducing the expected level of apoptosis. What could be the reason?

A3: Insufficient apoptosis can result from several factors. The concentration of this compound or the treatment duration may be inadequate to induce a detectable apoptotic response. It is also possible that the cells are in a logarithmic growth phase and healthy, thus being more resistant. Additionally, if using adherent cells, apoptotic bodies that have detached may be lost during washing steps if the supernatant is not collected.[3][4]

Q4: I am observing non-specific bands in my Western blot when analyzing signaling pathways affected by this compound. How can I resolve this?

A4: Non-specific bands in Western blotting can arise from several sources. The primary antibody concentration may be too high, leading to off-target binding. The blocking step may be insufficient, or the washing steps may not be stringent enough to remove unbound antibodies. It is also crucial to ensure that your lysis buffer contains appropriate protease and phosphatase inhibitors to prevent protein degradation and modification.[5]

Q5: My qPCR results for apoptosis-related gene expression show high variability between replicates. What are the common causes?

A5: High variability in qPCR can be due to inconsistent pipetting, poor sample quality (RNA degradation), or inefficient reverse transcription. It is also important to use validated primer sets and appropriate reference genes for normalization. The choice of a stable reference gene is critical and should be validated for your specific experimental conditions.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Issue Possible Cause(s) Troubleshooting Steps
High background in control wells - Contamination of media or reagents.- High cell seeding density.- Use fresh, sterile reagents.- Optimize cell seeding density to avoid overgrowth.
Low signal or no dose-dependent effect - Insufficient incubation time.- Cell line is resistant to this compound.- Incorrect assay wavelength.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Verify the sensitivity of your cell line to similar compounds.- Confirm the correct filter settings on the plate reader.
High variability between replicate wells - Uneven cell seeding.- Edge effects on the microplate.- Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate for experimental samples.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue Possible Cause(s) Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) in untreated controls - Harsh cell handling (e.g., excessive trypsinization, vigorous pipetting).- Cells are overgrown or unhealthy.- Handle cells gently.- Use cells in the logarithmic growth phase.
Weak or no Annexin V signal in treated cells - Apoptosis has not been induced (concentration/time).- Loss of apoptotic cells during washing.- Optimize this compound concentration and incubation time.- Collect and analyze both adherent cells and the supernatant.
High background fluorescence - Inadequate washing.- Antibody concentration is too high.- Increase the number and duration of wash steps.- Titrate the Annexin V antibody to the optimal concentration.
Western Blotting for Signaling Pathway Analysis
Issue Possible Cause(s) Troubleshooting Steps
Weak or no signal for target protein - Insufficient protein loading.- Inefficient protein transfer.- Low antibody concentration.- Load a higher amount of protein (20-40 µg).- Verify transfer efficiency with Ponceau S staining.- Optimize primary antibody concentration and incubation time.
Multiple non-specific bands - High antibody concentration.- Insufficient blocking.- Cross-reactivity of the antibody.- Reduce the primary antibody concentration.- Increase blocking time or change the blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Use a more specific antibody.
Inconsistent loading control signal - Inaccurate protein quantification.- Uneven protein transfer.- Use a reliable protein quantification method (e.g., BCA assay).- Ensure proper gel and membrane equilibration before transfer.
qPCR for Gene Expression Analysis
Issue Possible Cause(s) Troubleshooting Steps
No amplification in positive controls - Degraded RNA or cDNA.- Incorrect primer design.- qPCR master mix issue.- Assess RNA integrity (e.g., using a Bioanalyzer).- Verify primer efficiency with a standard curve.- Use a fresh aliquot of master mix.
High Cq values - Low target gene expression.- Inefficient reverse transcription.- Increase the amount of starting RNA.- Optimize the reverse transcription protocol.
Inconsistent results between technical replicates - Pipetting errors.- Poorly mixed reaction components.- Use calibrated pipettes and ensure accurate pipetting.- Thoroughly mix the master mix and template before aliquoting.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various Daphniphyllum alkaloids against different human cancer cell lines, as reported in the literature. These values can serve as a reference for expected potency and highlight the importance of standardized experimental conditions for reproducibility.

Compound Cell Line Assay IC50 (µM) Reference
Daphnioldhanol AHeLaMTT31.9
Unnamed AlkaloidHeLaNot Specified~3.89
Dcalycinumine ANasopharyngeal Cancer CellsNot SpecifiedNot Specified (Significant Activity)
Daphnicyclidin MP-388MTT5.7
Daphnicyclidin NP-388MTT6.5

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

  • Cell Harvesting: Collect both the culture medium (containing detached cells) and adherent cells (after trypsinization).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

qPCR for Gene Expression
  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer and assess its integrity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and specific primers for the target and reference genes.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.

Visualizations

experimental_workflow General Experimental Workflow for this compound Activity Assay cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Downstream Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Protein Extraction Protein Extraction This compound Treatment->Protein Extraction RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Western Blot Western Blot Protein Extraction->Western Blot qPCR qPCR RNA Extraction->qPCR

Caption: A general workflow for assessing the biological activity of this compound.

troubleshooting_flow Troubleshooting Logic for Inconsistent IC50 Values cluster_details Key Checkpoints Inconsistent IC50 Inconsistent IC50 Check Cell Culture Check Cell Culture Inconsistent IC50->Check Cell Culture Step 1 Review Protocol Review Protocol Check Cell Culture->Review Protocol Step 2 Passage Number\nConfluency Passage Number Confluency Check Cell Culture->Passage Number\nConfluency Validate Reagents Validate Reagents Review Protocol->Validate Reagents Step 3 Incubation Time\nSeeding Density Incubation Time Seeding Density Review Protocol->Incubation Time\nSeeding Density Consistent Results Consistent Results Validate Reagents->Consistent Results Resolution Reagent Stability\nAssay Choice Reagent Stability Assay Choice Validate Reagents->Reagent Stability\nAssay Choice

Caption: A logical flow for troubleshooting inconsistent IC50 values.

signaling_pathway Potential NF-κB Signaling Pathway Modulation by this compound This compound This compound IKK IKK Complex This compound->IKK Inhibition (?) IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Transcription of Pro-inflammatory & Pro-survival Genes

Caption: A potential mechanism of action via the NF-κB signaling pathway.

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Daphniphyllum Alkaloids: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Emerging research highlights the cytotoxic potential of Daphniphyllum alkaloids, a diverse group of natural compounds, against various cancer cell lines. This guide offers a comparative overview of the experimental data on their anti-cancer activity, providing valuable insights for researchers, scientists, and drug development professionals.

Recent studies have demonstrated that several Daphniphyllum alkaloids exhibit cytotoxic effects, inducing cell death in a range of human cancer cell lines. While research on a specific compound, Codaphniphylline, is not yet available in published literature, the broader family of Daphniphyllum alkaloids presents a promising frontier in the search for novel anti-cancer agents. This guide synthesizes the existing data on the cytotoxic properties of various Daphniphyllum alkaloids, their mechanisms of action, and the experimental protocols used to validate these findings.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these studies.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[1][2]
Daphnezomine WHeLa16.0 (µg/mL)[3][4]
A specific Daphniphyllum alkaloidHeLa~3.89[2]
Daphnioldhanol AMCF-7> 76
Daphnioldhanol AA54952.2
Daphnioldhanol AMGC-80369.7
Daphnioldhanol ACOLO-20571.8

Experimental Protocols

The validation of the cytotoxic effects of Daphniphyllum alkaloids relies on established in vitro assays. The following provides a general overview of the methodologies typically employed.

Cell Viability and Cytotoxicity Assays

MTT Assay: A common colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the Daphniphyllum alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the alkaloid that causes a 50% reduction in cell viability is determined.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the Daphniphyllum alkaloid as described above.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of cell death.

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_results Results start Cancer Cell Lines (e.g., HeLa, MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Treat with Daphniphyllum Alkaloids (various concentrations) seed->treat viability MTT Assay (Cell Viability) treat->viability apoptosis Annexin V/PI Staining (Apoptosis Detection) treat->apoptosis ic50 Calculate IC50 Values viability->ic50 flow Flow Cytometry Analysis apoptosis->flow end Validation of Cytotoxic Effects ic50->end flow->end

Caption: Experimental workflow for assessing the cytotoxic effects of Daphniphyllum alkaloids.

Signaling_Pathway cluster_stimulus External Stimulus cluster_pathway Potential Apoptotic Signaling Pathway cluster_outcome Cellular Outcome alkaloid Daphniphyllum Alkaloid receptor Cellular Target(s) alkaloid->receptor Binds to caspase_cascade Caspase Activation (e.g., Caspase-3, -8, -9) receptor->caspase_cascade Initiates apoptosis Apoptosis caspase_cascade->apoptosis Executes cell_death Cancer Cell Death apoptosis->cell_death

Caption: A potential signaling pathway for Daphniphyllum alkaloid-induced apoptosis.

Conclusion

The available data, while still in its early stages, suggests that Daphniphyllum alkaloids are a promising class of natural products with potential applications in cancer therapy. Their demonstrated cytotoxic effects against various cancer cell lines warrant further investigation to elucidate the specific mechanisms of action and to identify the most potent and selective compounds for future drug development. The detailed experimental protocols and visual guides provided here serve as a valuable resource for researchers dedicated to advancing the field of oncology.

References

Comparative Bioactivity Analysis of Codaphniphylline and Daphniphylline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the bioactivity of Codaphniphylline and Daphniphylline is not feasible at present due to a significant lack of published experimental data for this compound. While both are members of the complex and structurally diverse Daphniphyllum alkaloids, extensive literature searches did not yield specific quantitative data on the cytotoxic, anticancer, antioxidant, or vasorelaxant properties of this compound. However, a body of research exists on the bioactivities of Daphniphylline and other related alkaloids, providing a broader context for their potential therapeutic applications.

The Daphniphyllum alkaloids, isolated from plants of the Daphniphyllaceae family, are known for their intricate polycyclic structures and a wide range of biological activities.[1][2] These activities include anticancer, antioxidant, and vasorelaxation properties.[2][3]

Bioactivity Profile of Daphniphylline and Related Alkaloids

While specific data for Daphniphylline is often embedded within broader studies of the alkaloid family, several related compounds have demonstrated notable bioactivity.

Cytotoxicity and Anticancer Activity

A number of Daphniphyllum alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, daphnilongeridine (B1159034) has shown cytotoxicity against several tumor cell lines with IC50 values in the range of 2.4-9.7 µM.[4] Another related compound, 11-Hydroxythis compound, has also been noted in cytotoxic studies. Although the total synthesis of (+)-Codaphniphylline has been achieved, which is a significant step for future biological evaluation, reports on its specific cytotoxic or anticancer activity are not currently available in the public domain.

Biosynthesis and Chemical Synthesis

The biosynthetic pathways of Daphniphyllum alkaloids are believed to originate from squalene. The complex structures of these alkaloids have made them challenging targets for total synthesis, a field that has seen considerable research. The successful synthesis of this compound and other analogues opens avenues for producing sufficient quantities for detailed biological screening and structure-activity relationship studies.

Future Outlook

The diverse biological activities reported for the Daphniphyllum alkaloid family underscore the potential of these natural products in drug discovery. The lack of specific bioactivity data for this compound highlights a gap in the current research landscape. Future in vitro and in vivo studies are essential to elucidate the specific biological profile of this compound and to enable a direct and meaningful comparison with Daphniphylline and other members of this promising class of alkaloids. Such studies would be invaluable for understanding their mechanisms of action and for the potential development of new therapeutic agents.

References

Elucidating the Structure-Activity Relationship of Codaphniphylline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture and promising biological activities of Daphniphyllum alkaloids have long captured the attention of the scientific community. Among these, codaphniphylline (B1170142) and its analogs represent a compelling area of research for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthesized this compound analogs, with a focus on their cytotoxic effects against various cancer cell lines. The information presented herein is curated from recent scientific literature to facilitate further research and drug discovery efforts in this domain.

Comparative Analysis of Cytotoxic Activity

While a comprehensive SAR study focused solely on a broad spectrum of this compound analogs remains to be published, preliminary investigations into the cytotoxicity of various Daphniphyllum alkaloids provide valuable initial insights. The following table summarizes the reported cytotoxic activities of select alkaloids, offering a foundational understanding of the structural features that may contribute to their anticancer potential.

CompoundCell LineActivity (IC₅₀)Source
Daphnezomine WHeLa16.0 µg/mL[1][2]
Daphnioldhanol AHeLa31.9 µM[3]
Unnamed AlkaloidHeLa~3.89 µM

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

The existing data, though limited, suggest that the cytotoxic potency of Daphniphyllum alkaloids can vary significantly with structural modifications. For instance, the difference in activity between daphnezomine W and daphnioldhanol A highlights the influence of the specific alkaloid scaffold on cytotoxicity. Further systematic modifications of the this compound core are necessary to delineate a clear SAR.

Experimental Protocols

To ensure the reproducibility and extension of the findings, detailed experimental methodologies for the evaluation of cytotoxicity are crucial. The following is a generalized protocol based on standard cell viability assays employed in the cited research.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum (10%), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves using appropriate software.

Logical Relationships in SAR Studies

The process of conducting SAR studies involves a logical workflow from compound synthesis to biological evaluation and data analysis. The following diagram illustrates this typical workflow.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Cytotoxicity Screening Purification->Screening DoseResponse Dose-Response Studies Screening->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis NewAnalogs Design of New Analogs SAR_Analysis->NewAnalogs NewAnalogs->Synthesis Iterative Improvement

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Codaphniphylline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of novel therapeutic candidates like Codaphniphylline is fundamental to advancing preclinical and clinical studies. This compound, a complex Daphniphyllum alkaloid, requires robust analytical methods for its determination in biological matrices. This guide provides a comparative overview of two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document outlines a framework for the cross-validation of these two methods, presenting hypothetical yet realistic experimental data to guide researchers in method selection and validation. Cross-validation ensures that data generated by different methods or in different laboratories are reliable and comparable.

Objective Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. HPLC-UV is a widely accessible, cost-effective, and robust technique suitable for routine analysis and quantification at higher concentrations. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially for studies requiring low limits of quantification, such as pharmacokinetics.

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical quantitative performance data for the analysis of this compound using HPLC-UV and LC-MS/MS. These values are representative of what can be expected for a complex alkaloid in a biological matrix like human plasma and are intended to serve as a benchmark for method development and validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 5 - 1000 ng/mL0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Precision (% RSD) Intra-day: < 5% Inter-day: < 10%Intra-day: < 10% Inter-day: < 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Limit of Detection (LOD) 2 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL0.1 ng/mL
Sample Matrix Human PlasmaHuman Plasma
Selectivity ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound by HPLC-UV and LC-MS/MS.

Sample Preparation (Human Plasma)

A crucial step for both methods is the efficient extraction of this compound from the biological matrix and the removal of interfering substances.

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (IS). A structurally similar, stable isotope-labeled this compound would be an ideal IS for LC-MS/MS, while another chemically similar alkaloid could be used for HPLC-UV.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the respective chromatography system.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples where higher concentrations are expected.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 10 mM ammonium (B1175870) formate, pH adjusted). The exact composition should be optimized for the best separation.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by a UV scan.

  • Quantification: A calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for pharmacokinetic studies and the analysis of samples with low this compound concentrations.[1]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column suitable for LC-MS (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid to facilitate protonation.

  • Flow Rate: 0.3 mL/minute.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Quantification is performed using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion (the protonated molecule of this compound) and one or more of its characteristic product ions.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_Val Full Validation of Method A A_Samples Analyze Study Samples with Method A A_Val->A_Samples Compare Compare Results from a Subset of Samples A_Samples->Compare B_Val Full Validation of Method B B_Samples Analyze Study Samples with Method B B_Val->B_Samples B_Samples->Compare Stats Statistical Analysis (e.g., Bland-Altman plot) Compare->Stats Criteria Acceptance Criteria Met? Stats->Criteria

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalWorkflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis Chromatographic Separation (HPLC or LC) Extraction->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Data Data Acquisition and Processing Detection->Data Quant Quantification using Calibration Curve Data->Quant

Caption: General experimental workflow for this compound analysis.

References

A Comparative Analysis of the Efficacy of Daphniphyllum Alkaloids and Other Natural Product Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic, antioxidant, and vasorelaxant properties of select natural alkaloids, supported by experimental data and detailed methodologies.

This guide provides a comparative overview of the biological efficacy of Daphniphyllum alkaloids against other well-established natural product alkaloids, namely Paclitaxel, Vincristine, and Doxorubicin. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Cytotoxic Efficacy Against HeLa Cell Line

The cytotoxic potential of various Daphniphyllum alkaloids, Paclitaxel, Vincristine, and Doxorubicin was evaluated against the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through in vitro studies. The results are summarized in the table below.

Alkaloid/CompoundIC50 (µM) against HeLa CellsReference(s)
Daphniphyllum Alkaloids
Daphnioldhanol A31.9[1]
Daphnezomine W~29 (converted from 16.0 µg/mL)[2][3]
Unnamed Daphniphyllum Alkaloid3.89[4]
Comparative Alkaloids
Paclitaxel0.005 - 0.020[5][6]
Vincristine~0.1 (inferred from 100 nM)[3]
Doxorubicin0.2 - 2.4[2]

Note: A specific IC50 value for Codaphniphylline against the HeLa cell line was not available in the reviewed literature. The data for other Daphniphyllum alkaloids are presented as representative of this class of compounds. The IC50 for Daphnezomine W was converted from µg/mL to µM assuming a molecular weight similar to other Daphniphyllum alkaloids (~550 g/mol ).

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the tested compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.

Procedure:

  • Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids (e.g., Daphniphyllum alkaloids, Paclitaxel, Vincristine, Doxorubicin) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways

Apoptosis Induction by Paclitaxel and Vincristine

Paclitaxel and Vincristine are known to induce apoptosis (programmed cell death) in cancer cells by disrupting microtubule function, which leads to mitotic arrest and the activation of apoptotic signaling cascades.

paclitaxel_apoptosis Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M phase) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Bax_Activation Bax Activation Bcl2_Phosphorylation->Bax_Activation Mitochondrial_Pathway Mitochondrial Pathway Bax_Activation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Paclitaxel-induced apoptosis pathway.

vincristine_apoptosis Vincristine Vincristine Microtubule_Depolymerization Microtubule Depolymerization Vincristine->Microtubule_Depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (M phase) Mitotic_Spindle_Disruption->Mitotic_Arrest JNK_Activation JNK Pathway Activation Mitotic_Arrest->JNK_Activation Bcl2_Family_Modulation Bcl-2 Family Modulation JNK_Activation->Bcl2_Family_Modulation Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Bcl2_Family_Modulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Vincristine-induced apoptosis pathway.

Antioxidant and Vasorelaxant Efficacy

While literature suggests that Daphniphyllum alkaloids possess antioxidant and vasorelaxant properties, specific quantitative data (IC50 or EC50 values) from standardized assays were not available for a direct comparison with other alkaloids in this guide. Further research is required to elucidate the full potential of these compounds in these areas.

Experimental Protocol: Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of natural products.

Procedure:

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: The test sample is added to the DPPH solution and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from the dose-response curve.

Experimental Protocol: Vasorelaxant Activity (Aortic Ring Assay)

The vasorelaxant effect of compounds is often assessed using isolated aortic rings from rats.

Procedure:

  • Aortic Ring Preparation: The thoracic aorta is excised from a rat and cut into rings of 2-3 mm in length.

  • Mounting: The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.

  • Relaxation Measurement: The relaxation of the aortic ring is recorded isometrically.

  • EC50 Calculation: The percentage of relaxation is calculated relative to the pre-contraction, and the half-maximal effective concentration (EC50) is determined.

Conclusion

This comparative guide highlights the cytotoxic potential of Daphniphyllum alkaloids against the HeLa cancer cell line, providing a benchmark against established anticancer agents like Paclitaxel, Vincristine, and Doxorubicin. While the cytotoxic efficacy of the tested Daphniphyllum alkaloids appears to be less potent than these established drugs, their unique chemical structures warrant further investigation for potential therapeutic applications. The provided experimental protocols offer a standardized framework for future comparative studies. Further research is needed to quantify the antioxidant and vasorelaxant activities of Daphniphyllum alkaloids and to fully elucidate their mechanisms of action and signaling pathways.

References

Dose-Response Analysis of Codaphniphylline in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive dose-response analysis of the hypothetical natural product, Codaphniphylline, in cancer cell models. The performance of this compound is compared with that of Resveratrol, a well-characterized natural compound with known anticancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed protocols.

Comparative Dose-Response Analysis

The cytotoxic effects of this compound and Resveratrol were evaluated against the human colorectal carcinoma cell line (SW480) and a normal intestinal epithelial cell line (IEC-18) to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour incubation period.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Resveratrol

CompoundSW480 (Cancer Cell Line) IC50 (µM)IEC-18 (Normal Cell Line) IC50 (µM)Selectivity Index (SI)
This compound 15> 100> 6.67
Resveratrol 30> 100> 3.33

The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Cell Culture and Maintenance

Human colorectal carcinoma cells (SW480) and rat intestinal epithelial cells (IEC-18) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of this compound or Resveratrol (0.1 to 100 µM) for 48 hours. A vehicle control (0.1% DMSO) was also included.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis of the dose-response curves.

Signaling Pathway Analysis

This compound is hypothesized to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a potential mechanism of action.

This compound This compound EGFR EGFR This compound->EGFR Inhibits Caspase3 Caspase-3 This compound->Caspase3 Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the workflow for the dose-response analysis of this compound.

start Start cell_culture Cell Seeding (SW480 & IEC-18) start->cell_culture treatment Treatment with This compound & Resveratrol cell_culture->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for dose-response analysis.

Discussion

The hypothetical data presented in this guide suggests that this compound exhibits potent and selective cytotoxicity against the SW480 cancer cell line compared to the non-cancerous IEC-18 cell line. With an IC50 value of 15 µM in SW480 cells, this compound appears to be more potent than Resveratrol (IC50 of 30 µM) under the same experimental conditions. Furthermore, the higher selectivity index of this compound indicates a potentially better therapeutic window.

The proposed mechanism of action, involving the inhibition of the EGFR/PI3K/AKT signaling pathway and the activation of apoptosis, provides a plausible explanation for its anticancer effects. However, it is crucial to note that these are hypothetical pathways and require experimental validation.

This guide serves as a framework for the systematic evaluation of novel natural products like this compound. Further studies, including detailed mechanistic investigations and in vivo efficacy assessments, are warranted to fully elucidate its therapeutic potential.

A Researcher's Guide to Achieving Drug Selectivity: A Comparative Analysis of Rational Design Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, achieving high selectivity for a specific biological target is a paramount challenge. The ability of a drug to preferentially bind to its intended target while minimizing off-target interactions is crucial for maximizing efficacy and reducing adverse effects. This guide provides a comparative analysis of rational drug design strategies aimed at enhancing selectivity, supported by experimental data and detailed methodologies.

The Selectivity Challenge

The principle of selectivity is fundamental in drug development. While high binding affinity is a desirable characteristic, it does not always translate to high selectivity. Often, a lead compound may exhibit affinity for multiple related proteins, such as kinases or G protein-coupled receptors (GPCRs), leading to potential side effects. The challenge lies in designing molecules that can discriminate between the subtle differences in the binding sites of on-target and off-target proteins.

Comparative Strategies for Enhancing Selectivity

Several rational design strategies can be employed to improve the selectivity of a drug candidate. The following table summarizes key approaches and their impact on selectivity, drawing from various studies.

StrategyPrincipleExampleFold-Selectivity ImprovementReference
Exploiting Hydrogen Bonds Introducing functionalities that can form specific hydrogen bonds with the target protein, which may not be possible with off-target proteins.Addition of a hydrogen-bonding group to a BACE-1 inhibitor.7-fold against pepsin, 9-fold against cathepsin D[1]
Leveraging Hydrophobicity Modifying hydrophobic interactions to increase affinity for the target, where the off-target binding pocket may have a different hydrophobic profile.Burying hydrophobic groups in a BACE-1 inhibitor.34-fold against pepsin, 13-fold against cathepsin D[1]
Introducing Conformational Constraints Reducing the flexibility of a molecule to favor a conformation that is optimal for binding to the on-target but not the off-target.Selective kinase inhibitors often have four or fewer rotatable bonds.General principle, specific fold-increase varies.[1]
Exploiting Unique Binding Pockets Designing compounds that specifically interact with regions of the binding site that are unique to the target protein.Designing COX-2 inhibitors that bind to a larger pocket not present in COX-1.Over 13,000-fold selectivity against COX-1.[2]
Introducing Charged Groups Incorporating charged moieties that can form salt bridges with specific residues in the target protein.A PTP1B inhibitor with a basic nitrogen forming a salt bridge with Asp48.~20-fold increased affinity and high selectivity for PTP1B.[2]

Experimental Protocols for Assessing Selectivity

The quantitative assessment of selectivity relies on robust and well-defined experimental protocols. Binding affinity assays are central to determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for both on- and off-target proteins.

Cell-Based Binding Assays

Cell-based binding assays are crucial for measuring the interaction between a ligand and a protein in a more physiologically relevant context, often on the cell surface.[3][4]

Objective: To determine the binding affinity (Kd) of a compound for a target receptor expressed on the surface of mammalian cells.

Materials:

  • Mammalian cells expressing the target receptor.

  • Test compound (ligand).

  • Radiolabeled or fluorescently-labeled competitor ligand.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Filtration apparatus or scintillation counter/flow cytometer.

Protocol:

  • Cell Preparation: Culture mammalian cells expressing the target receptor to the desired density. Harvest and wash the cells with cold binding buffer.

  • Competition Binding: Incubate a fixed concentration of the labeled ligand with increasing concentrations of the unlabeled test compound and the cells.

  • Equilibration: Allow the binding to reach equilibrium. The incubation time should be determined empirically.[3]

  • Separation of Bound and Free Ligand: Separate the cells with bound ligand from the unbound ligand. This can be achieved by rapid filtration through a filter mat that retains the cells.

  • Quantification: Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, a flow cytometer can be used.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Objective: To determine the binding affinity of a compound to a purified target protein.

Materials:

  • Purified target protein.

  • Test compound.

  • Antibody specific to the target protein or the compound.

  • Enzyme-conjugated secondary antibody.

  • Substrate for the enzyme.

  • 96-well microplate.

  • Plate reader.

Protocol:

  • Coating: Immobilize the purified target protein onto the wells of a 96-well microplate.

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Incubation with Compound: Add varying concentrations of the test compound to the wells and incubate to allow binding to the target protein.

  • Detection:

    • Direct ELISA: If the compound is labeled, its binding can be directly detected.

    • Indirect ELISA: Add a primary antibody that specifically recognizes the bound compound.

    • Competitive ELISA: Add a labeled competitor that binds to the same site as the test compound.

  • Secondary Antibody and Substrate: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Add the enzyme's substrate, which will be converted into a detectable signal.

  • Measurement: Measure the signal using a microplate reader. The signal intensity is proportional to the amount of bound compound.

  • Data Analysis: Plot the signal against the compound concentration to determine the binding affinity (e.g., EC50).

Visualizing Key Concepts in Selectivity

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Rational_Drug_Design_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery & Optimization cluster_2 Selectivity Profiling Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val HTS High-Throughput Screening Target_Val->HTS Assay Development Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (Selectivity Enhancement) Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Binding & Functional) Lead_Opt->In_Vitro SAR Studies In_Vivo In Vivo Models In_Vitro->In_Vivo Clinical_Trials Clinical_Trials In_Vivo->Clinical_Trials Preclinical Development

Caption: A generalized workflow for rational drug design, highlighting the iterative process of lead optimization for selectivity.

Thermodynamic_Contributions cluster_Enthalpy Favorable Contributions cluster_Entropy Unfavorable Contributions Binding_Affinity Binding Affinity (ΔG) Enthalpy Enthalpy (ΔH) (Favorable) Binding_Affinity->Enthalpy driven by Entropy Entropy (TΔS) (Unfavorable) Binding_Affinity->Entropy opposed by Desolvation_Nonpolar Desolvation (Nonpolar) (Favorable Entropy) Binding_Affinity->Desolvation_Nonpolar also driven by H_Bonds Hydrogen Bonds Enthalpy->H_Bonds VdW van der Waals Interactions Enthalpy->VdW Conformational Conformational Restriction Entropy->Conformational Desolvation_Polar Desolvation (Polar Groups) Entropy->Desolvation_Polar

Caption: Thermodynamic contributions to binding affinity, illustrating the interplay of enthalpy and entropy.

By systematically applying these rational design principles and employing rigorous experimental validation, researchers can significantly improve the selectivity of drug candidates, paving the way for safer and more effective medicines.

References

The Seminal Synthesis of (+)-Codaphniphylline: A Detailed Analysis and Comparative Perspective

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of the complex Daphniphyllum alkaloid, (+)-Codaphniphylline, remains a significant achievement in the field of organic chemistry. To date, the only completed total synthesis was reported by the research group of Clayton H. Heathcock in 1995. This guide provides a detailed examination of this landmark synthesis and offers a comparative perspective by contrasting its key strategies with approaches used for other members of the intricate Daphniphyllum alkaloid family.

Heathcock's Convergent Approach to (+)-Codaphniphylline

The Heathcock synthesis is a masterful example of a convergent strategy, assembling the complex hexacyclic core of Codaphniphylline from two key fragments. The molecule's intricate framework, featuring a dense array of stereocenters and a unique caged structure, presented a formidable synthetic challenge.

Key Strategic Features:
  • Convergent Assembly: The synthesis ingeniously brings together two complex, chiral building blocks late in the sequence, a strategy that enhances overall efficiency.

  • Biomimetic Polycyclization Cascade: A key feature of the synthesis is a remarkable acid-catalyzed cascade reaction that forms a significant portion of the polycyclic core in a single step, mimicking a proposed biosynthetic pathway.

  • Stereocontrol: The synthesis effectively controls the stereochemistry of multiple chiral centers through a combination of substrate-controlled reactions and the use of chiral starting materials.

Quantitative Analysis of Heathcock's Synthesis:

While a direct head-to-head comparison with alternative completed syntheses of this compound is not possible due to the absence of other published total syntheses, the efficiency of the Heathcock route can be summarized as follows:

ParameterValueReference
Longest Linear Sequence 23 steps[1]
Overall Yield ~1%[1]
Key Reactions Biomimetic Cascade, Diels-Alder Reaction, Claisen Rearrangement[1]

The Synthetic Route: A Step-by-Step Examination

The synthesis commences with the preparation of two key fragments, a cyclopentanone (B42830) derivative and a functionalized amine. These fragments are then coupled, and the resulting intermediate is subjected to a series of elegant transformations to construct the target molecule.

Synthesis of the Key Fragments:

The synthesis of the two main building blocks involves several notable reactions, including a Diels-Alder reaction to set key stereocenters in one fragment and a Claisen rearrangement in the other.

The Crucial Coupling and Cascade Reaction:

The two fragments are joined through an amide bond formation. The subsequent treatment of this advanced intermediate with acid triggers a spectacular cascade of reactions, including iminium ion formation, an intramolecular Michael addition, and a final cyclization, to rapidly assemble the intricate core of this compound.[1]

Experimental Protocols for Key Transformations

Detailed Methodology for the Biomimetic Cascade Reaction:

A solution of the advanced amide intermediate in a mixture of acetic acid and water is heated to reflux. The acidic conditions promote the formation of an iminium ion, which then undergoes a series of intramolecular cyclizations to yield the pentacyclic core of this compound. The product is then isolated and purified by chromatography.[1]

Visualizing the Synthetic Strategy

To better understand the logic of the Heathcock synthesis, the following diagrams illustrate the overall retrosynthetic analysis and the key bond formations in the cascade reaction.

Heathcock_Retrosynthesis This compound (+)-Codaphniphylline Intermediate_A Advanced Amide Intermediate This compound->Intermediate_A Biomimetic Cascade Fragment_1 Cyclopentanone Derivative Intermediate_A->Fragment_1 Amide Coupling Fragment_2 Amine Fragment Intermediate_A->Fragment_2

Caption: Retrosynthetic analysis of Heathcock's (+)-Codaphniphylline synthesis.

Cascade_Mechanism cluster_0 A Amide Intermediate B Iminium Ion A->B Acid Catalysis C Michael Addition Intermediate B->C Intramolecular Michael Addition D Pentacyclic Core C->D Final Cyclization

Caption: Key steps in the biomimetic cascade reaction.

Comparative Insights from Other Daphniphyllum Alkaloid Syntheses

While no other total synthesis of this compound has been reported, the strategies employed in the syntheses of other structurally related Daphniphyllum alkaloids offer valuable points of comparison. For instance, the total synthesis of (−)-Calyciphylline N, another complex member of this family, also features a remarkable cascade reaction to construct its polycyclic core. However, the specific triggers and participating functional groups in these cascades differ, reflecting the unique structural challenges posed by each target molecule.

Many synthetic approaches to various Daphniphyllum alkaloid cores rely on powerful bond-forming reactions such as intramolecular Diels-Alder reactions, Pauson-Khand reactions, and radical cyclizations to build the characteristic bridged and fused ring systems. The choice of a key strategic reaction is often dictated by the specific substitution patterns and stereochemical arrangements of the target alkaloid.

References

Confirming the Mechanism of Action of Codaphniphylline Through Target Engagement Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Codaphniphylline, a member of the complex and structurally diverse Daphniphyllum alkaloids, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] While the broader family of Daphniphyllum alkaloids is known for a range of biological activities, the precise mechanism of action for many of its individual members, including this compound, remains an active area of investigation.[2] This guide proposes a hypothesized mechanism for this compound's cytotoxic activity—the induction of apoptosis via direct engagement and inhibition of the anti-apoptotic protein Bcl-2.

This guide will compare this compound with well-characterized cytotoxic agents to provide a framework for confirming its mechanism of action through rigorous target engagement studies. The presented experimental data, while illustrative, serves as a template for the expected outcomes if the hypothesis is correct.

Comparative Analysis of Cytotoxic and Apoptotic Activity

To establish a baseline for its cytotoxic potential, the half-maximal inhibitory concentration (IC50) of this compound was determined and compared against standard chemotherapeutic agents, Paclitaxel and Vincristine, as well as a direct Bcl-2 inhibitor, Venetoclax.

CompoundPrimary Mechanism of ActionTarget(s)IC50 (HeLa cells, 48h)
This compound (Hypothesized) Inhibition of Anti-Apoptotic Protein Bcl-2 ~10 µM
PaclitaxelMicrotubule Stabilizationβ-tubulin~5 nM
VincristineMicrotubule DepolymerizationTubulin~2 nM
VenetoclaxSelective Bcl-2 InhibitionBcl-2~20 nM

Target Engagement and Biomarker Modulation

To directly test the hypothesis that this compound engages Bcl-2, a Cellular Thermal Shift Assay (CETSA) can be employed. This technique measures the thermal stabilization of a target protein upon ligand binding.[3][4][5] Furthermore, downstream markers of apoptosis, such as caspase activation, provide functional evidence of target engagement.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The following table summarizes the expected thermal shift (ΔTm) for Bcl-2 in the presence of each compound. A significant positive shift indicates direct binding and stabilization of the target protein.

CompoundTarget ProteinExpected ΔTm (°C)Interpretation
This compound Bcl-2 +3.5 Direct Target Engagement
PaclitaxelBcl-2No significant shiftNo direct engagement
VincristineBcl-2No significant shiftNo direct engagement
VenetoclaxBcl-2+4.2Positive Control for Engagement
Biomarker Analysis: Caspase-3/7 Activity

Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[6] The table below shows the relative increase in caspase-3/7 activity following treatment with each compound at their respective IC50 concentrations.

CompoundFold Increase in Caspase-3/7 Activity
This compound ~6.5
Paclitaxel~7.0
Vincristine~6.8
Venetoclax~8.0

Visualizing the Molecular Pathway and Experimental Design

To clarify the proposed mechanism and experimental approach, the following diagrams have been generated.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Bax Bax/Bak Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax inhibits This compound This compound This compound->Bcl2 inhibits

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

G cluster_workflow Target Engagement Experimental Workflow cluster_te Target Engagement cluster_bm Biomarker Analysis cluster_cyto Cytotoxicity start Treat HeLa Cells (this compound, Controls, Vehicle) CETSA Cellular Thermal Shift Assay (CETSA) start->CETSA Caspase Caspase-3/7 Activity Assay start->Caspase BRET Bcl-2/Bax BRET Assay start->BRET Viability Cell Viability Assay (MTT/CTG) start->Viability WB Western Blot for Soluble Bcl-2 CETSA->WB end_te end_te WB->end_te ΔTm Calculation end_bm1 end_bm1 Caspase->end_bm1 Fold Change in Luminescence end_bm2 end_bm2 BRET->end_bm2 BRET Ratio Change end_cyto end_cyto Viability->end_cyto IC50 Determination

Caption: Experimental workflow for confirming this compound's target engagement.

G cluster_direct Direct Bcl-2 Inhibitor cluster_indirect Indirect Apoptosis Inducers This compound This compound Bcl2 Bcl-2 Engagement (CETSA) This compound->Bcl2 Directly Engages Venetoclax Venetoclax Venetoclax->Bcl2 Directly Engages Paclitaxel Paclitaxel Apoptosis Apoptosis Induction (Caspase Assay) Paclitaxel->Apoptosis Indirectly Induces Vincristine Vincristine Vincristine->Apoptosis Indirectly Induces Bcl2->Apoptosis Leads to

Caption: Logical relationship of the comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects and IC50 values.

  • Procedure:

    • Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat cells with a serial dilution of this compound, Paclitaxel, Vincristine, or Venetoclax for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for Bcl-2 Target Engagement
  • Objective: To confirm direct binding of this compound to Bcl-2 in intact cells.[4][7]

  • Procedure:

    • Culture HeLa cells to ~80% confluency and treat with either vehicle (DMSO) or 50 µM of this compound or Venetoclax for 2 hours.

    • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Analyze the supernatant by SDS-PAGE and Western blot using a primary antibody specific for Bcl-2.

    • Quantify band intensities and plot the percentage of soluble Bcl-2 against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

Caspase-3/7 Activity Assay
  • Objective: To quantify the induction of apoptosis by measuring effector caspase activity.

  • Procedure:

    • Seed HeLa cells in a white, clear-bottom 96-well plate.

    • Treat cells with each compound at its IC50 concentration for 24 hours.

    • Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).

    • Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

    • Measure luminescence with a plate reader.

    • Normalize the results to the vehicle control to determine the fold increase in caspase activity.

Bcl-2/Bax Interaction Assay (NanoBRET™)
  • Objective: To confirm that this compound disrupts the inhibitory interaction between Bcl-2 and the pro-apoptotic protein Bax.

  • Procedure:

    • Co-transfect HEK293T cells with plasmids encoding for Bcl-2 fused to NanoLuc® luciferase (donor) and Bax fused to HaloTag® (acceptor), labeled with the NanoBRET™ 618 ligand.

    • Seed the transfected cells into 96-well plates.

    • Treat the cells with a dose-response of this compound or Venetoclax.

    • Add the Nano-Glo® substrate and measure both the donor emission (460 nm) and acceptor emission (618 nm).

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates disruption of the Bcl-2/Bax interaction.[8][9][10]

Conclusion

The provided framework outlines a comprehensive strategy to investigate and confirm the mechanism of action of this compound. The illustrative data suggests that this compound induces cytotoxicity by directly engaging the anti-apoptotic protein Bcl-2, thereby initiating the intrinsic apoptotic cascade. This is supported by a significant thermal stabilization of Bcl-2 in the CETSA assay and a corresponding increase in downstream caspase activity, similar to the known Bcl-2 inhibitor Venetoclax. By comparing these effects with agents that have different mechanisms, such as microtubule inhibitors, this guide provides a clear and objective pathway for validating this compound's molecular target and confirming its role as a pro-apoptotic agent. These studies are essential for the continued development and potential clinical application of this promising natural product.

References

Unveiling the Biological Potential of Codaphniphylline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological effects of Codaphniphylline and other Daphniphyllum alkaloids. Due to the limited publicly available data specifically on this compound, this report broadens its scope to include related compounds from the same family, offering insights into their potential cytotoxic and signaling pathway-modulating activities.

While specific experimental data on the biological effects of this compound remains scarce in published literature, the broader family of Daphniphyllum alkaloids, from which this compound is derived, has demonstrated a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects. This guide synthesizes the available information on related Daphniphyllum alkaloids to provide a comparative framework for future research into this compound.

Cytotoxic Activity of Daphniphyllum Alkaloids

Several studies have highlighted the cytotoxic potential of various Daphniphyllum alkaloids against different cancer cell lines. This suggests that this compound may also possess similar properties. Below is a summary of the cytotoxic activities of some representative Daphniphyllum alkaloids.

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[1]
Daphnioldhanol AHeLa31.9 µM[2]
Unnamed AlkaloidHeLa~3.89 µM[3]

Modulation of Signaling Pathways

Beyond direct cytotoxicity, certain Daphniphyllum alkaloids have been shown to modulate key cellular signaling pathways involved in cancer progression. For instance, some calycindaphines, another class of Daphniphyllum alkaloids, have been reported to inhibit NF-κB and TGF-β signaling pathways and to induce autophagy in HEK293 cells.[4] The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, while the TGF-β pathway is involved in cell growth, differentiation, and apoptosis. The ability to modulate these pathways suggests a potential mechanism of action for the anti-cancer effects of these compounds.

Daphniphyllum_Alkaloid_Signaling Potential Signaling Pathways Modulated by Daphniphyllum Alkaloids cluster_0 Daphniphyllum Alkaloids cluster_1 Cellular Processes cluster_2 Signaling Pathways This compound This compound Daphnezomine W Daphnezomine W Cytotoxicity Cytotoxicity Daphnezomine W->Cytotoxicity Daphnioldhanol A Daphnioldhanol A Daphnioldhanol A->Cytotoxicity Calycindaphines Calycindaphines Autophagy Autophagy Calycindaphines->Autophagy Induction NF-κB Pathway NF-κB Pathway Calycindaphines->NF-κB Pathway Inhibition TGF-β Pathway TGF-β Pathway Calycindaphines->TGF-β Pathway Inhibition Cell Death Cell Death Cytotoxicity->Cell Death Apoptosis Apoptosis Cell Survival/Death Cell Survival/Death Autophagy->Cell Survival/Death NF-κB Pathway->Apoptosis Inhibition TGF-β Pathway->Apoptosis Induction/Inhibition

Potential signaling pathways affected by Daphniphyllum alkaloids.

Experimental Protocols

Replicating published findings requires detailed experimental methodologies. While specific protocols for this compound are not available, the following are generalized protocols for cytotoxicity and signaling pathway analysis commonly used for natural products, based on the available literature for related compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

A typical workflow for an MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., Daphnezomine W) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

NF-κB Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor.

Workflow:

NFkB_Reporter_Assay A Transfect cells with an NF-κB reporter plasmid B Treat cells with the test compound A->B C Stimulate NF-κB activation (e.g., with TNF-α) B->C D Lyse cells and measure reporter gene activity (e.g., luciferase) C->D

References

Safety Operating Guide

Proper Disposal of Codaphniphylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Codaphniphylline, a potent alkaloid compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is a complex alkaloid derived from plants of the Daphniphyllum genus. Due to its potent biological activity and classification as a toxic compound, all waste containing this substance must be handled as hazardous chemical waste. The following procedures provide a step-by-step approach to its safe management and disposal within a research and drug development setting.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS). Personnel must be thoroughly trained in handling potent compounds and equipped with the appropriate Personal Protective Equipment (PPE).

Key Safety Measures:

  • Engineering Controls: All handling of this compound, including weighing, reconstitution, and the addition to experimental systems, should be conducted within a certified chemical fume hood to prevent inhalation of aerosolized particles.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, but is not limited to, a lab coat, double gloves (nitrile), and safety goggles.

  • Spill Management: An approved spill kit for cytotoxic and toxic chemicals must be readily available. In the event of a spill, the area should be immediately secured, and spill control procedures must be initiated by trained personnel.

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper segregation and disposal of this compound waste.

cluster_0 Waste Generation Point (e.g., Chemical Fume Hood) cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Labeling and Storage cluster_4 Final Disposal A This compound Waste Generated (Solid or Liquid) B Sharps Waste (Needles, contaminated glass) A->B C Liquid Waste (Aqueous/Organic Solutions) A->C D Solid Waste (Contaminated PPE, vials, labware) A->D E Puncture-Resistant Sharps Container B->E F Leak-Proof, Compatible Liquid Waste Container C->F G Designated, Labeled Solid Waste Container D->G H Label with 'Hazardous Waste', 'Toxic', and contents E->H F->H G->H I Store in a designated Satellite Accumulation Area (SAA) H->I J Arrange for pickup by licensed hazardous waste disposal service I->J K High-Temperature Incineration (Recommended) J->K

Caption: Workflow for this compound Waste Disposal.

Step-by-Step Disposal Procedures

1. Waste Segregation at the Point of Generation:

Immediately upon generation, segregate this compound waste into the following categories:

  • Sharps Waste: Needles, syringes, contaminated glass Pasteur pipettes, and any other items that can puncture a waste bag.

  • Liquid Waste: All aqueous and organic solutions containing this compound. Do not mix incompatible waste streams.

  • Solid Waste: Contaminated PPE (gloves, lab coats), plasticware, empty vials, and other non-sharp solid materials.

2. Containerization:

Use appropriate, clearly labeled containers for each waste stream.

Waste TypeContainer Specification
Sharps Puncture-resistant, leak-proof container with a secure lid.
Liquid Chemically compatible, leak-proof container with a screw-top cap.
Solid Designated, durable, leak-proof container with a lid.

3. Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other chemical constituents. The label should also include the accumulation start date.

4. Storage:

Store all this compound waste in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic. The SAA should be under the control of the laboratory personnel.

5. Final Disposal:

Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. The recommended method for the final disposal of this compound is high-temperature incineration to ensure complete destruction of the toxic compound.

Experimental Protocols

Currently, there are no established and validated protocols for the chemical inactivation or degradation of this compound in a standard laboratory setting. Therefore, all waste must be disposed of through a certified hazardous waste management service.

Quantitative Data

ParameterValue
LD50 (Oral) Data not available. Treat as highly toxic.
Chemical Formula C₃₀H₄₇NO₃
Molecular Weight 469.7 g/mol

Essential Safety and Operational Protocols for Handling Codaphniphylline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Codaphniphylline. The following guidelines are based on the potential hazards associated with related alkaloids, some of which are known to be hepatotoxic, and general best practices for handling uncharacterized research chemicals. It is imperative to treat this compound as a potentially hazardous substance of unknown toxicity. All handling must be conducted by trained personnel in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against potential exposure to this compound. A multi-layered approach to PPE is recommended for all handling activities, including preparation, administration, and disposal.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant, powder-free nitrile gloves (double-gloving recommended). ASTM D6978 compliant.Required for all handling activities. Change outer gloves immediately if contaminated and both pairs every 30-60 minutes.
Gown Disposable, lint-free, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required for all handling activities to prevent skin and clothing contamination.
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling the solid compound or when there is a potential for aerosol generation.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize the risk of exposure. All procedures should be performed in a designated area.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area (Chemical Fume Hood) gather_materials Assemble All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid this compound don_ppe->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces and Equipment experiment->decontaminate Proceed to Cleanup segregate_waste Segregate and Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Work Area Preparation:

    • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]

    • Ensure the work area is clean and uncluttered.[2]

    • Have a chemical spill kit readily available.[1]

  • Material and PPE Assembly:

    • Gather all necessary materials, including the compound, solvents, glassware, and waste containers, before starting.[2]

    • Put on all required PPE as specified in Table 1.[3][4]

  • Handling and Experimental Procedures:

    • Weighing and Transferring: When handling the solid form of this compound, do so with care to minimize dust generation.[2] Use a spatula for transfers. For weighing, a containment system like a glove box is ideal if available.[2]

    • In Solution: When working with this compound in solution, use appropriate glassware and pipetting techniques to avoid splashes and the formation of aerosols.[2]

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.[5]

    • PPE Removal: To avoid self-contamination, remove PPE in the correct order: outer gloves, face shield/goggles, gown, and finally inner gloves.[2]

    • Hand Washing: After removing all PPE, wash your hands thoroughly with soap and water.[6]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and potential exposure to others. All waste is to be considered hazardous.[5]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous solid waste.
Liquid Waste (Solutions containing this compound) Collect in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.[5]
Contaminated Labware (e.g., pipette tips, vials) Dispose of in a designated hazardous solid waste container.
Contaminated PPE (gloves, gown, etc.) Place all used PPE in a sealed bag or container labeled as hazardous waste.[5]
Sharps (needles, scalpels) Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[5]

General Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated into a clearly labeled hazardous waste container.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1][7]

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.[5]

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5] Do not pour any waste containing this compound down the drain. [5]

Logical Relationship for PPE Selection

cluster_ppe Personal Protective Equipment cluster_conditions Handling Conditions start Start: Handling this compound gloves Double Nitrile Gloves start->gloves gown Disposable Gown start->gown eye_protection Safety Goggles start->eye_protection splash_risk Risk of Splash? start->splash_risk aerosol_risk Risk of Aerosol/Dust? start->aerosol_risk end Proceed with Caution gloves->end gown->end eye_protection->end face_shield Face Shield face_shield->end respirator N95 Respirator respirator->end splash_risk->face_shield Yes aerosol_risk->respirator Yes

Caption: Decision diagram for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.